VLX600
Description
Properties
CAS No. |
5625-13-8 |
|---|---|
Molecular Formula |
C17H15N7 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11- |
InChI Key |
UQOSBPRTQFFUOA-NHDPSOOVSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4 |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Target of VLX600: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VLX600 is a novel anti-cancer agent that has demonstrated selective cytotoxicity against quiescent and metabolically stressed tumor cells, a population notoriously resistant to conventional therapies. Its primary molecular target is intracellular iron. By acting as a potent iron chelator, this compound initiates a cascade of downstream events, leading to a "bioenergetic catastrophe" in cancer cells. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its dual impact on mitochondrial respiration and DNA damage repair pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Primary Molecular Target: Intracellular Iron
This compound is a triazinoindolyl-hydrazone that functions as a powerful iron chelator, binding to both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.[1][2] This sequestration of intracellular iron is the lynchpin of its anti-cancer activity, as iron is an essential cofactor for numerous cellular processes that are often upregulated in cancer, including mitochondrial respiration and DNA replication and repair.
Dual Mechanism of Action
The iron-chelating property of this compound leads to two distinct and synergistic anti-cancer mechanisms:
Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS)
Iron is a critical component of the iron-sulfur clusters and cytochromes within the mitochondrial electron transport chain (ETC). By depleting the available iron, this compound disrupts the function of ETC complexes, particularly Complexes I, II, and IV, leading to a significant reduction in mitochondrial respiration and, consequently, ATP production through oxidative phosphorylation.[3][4] This forces a metabolic shift towards glycolysis.[5] However, in the nutrient-deprived and hypoxic microenvironment of solid tumors, cancer cells are unable to sustain their energy demands through glycolysis alone, resulting in a severe energy crisis and cell death.[6] This mechanism of action is particularly effective against the slow-dividing or quiescent cells found in the inner regions of solid tumors, which are often resistant to traditional chemotherapies that target rapidly proliferating cells.[7]
Disruption of Homologous Recombination (HR) via Inhibition of Histone Lysine Demethylases (KDMs)
A growing body of evidence has revealed a second, equally important mechanism of action for this compound. Many histone lysine demethylases (KDMs) are iron-dependent enzymes that play a crucial role in chromatin remodeling and the DNA damage response.[8] Specifically, this compound has been shown to inhibit the activity of KDM family members, which are necessary for the recruitment of DNA repair proteins, such as RAD51, to sites of double-strand breaks.[8] This inhibition of KDMs disrupts the homologous recombination (HR) pathway of DNA repair.[8] Consequently, this compound can induce a state of "BRCAness" or HR deficiency in cancer cells, rendering them more susceptible to DNA-damaging agents like platinum-based chemotherapy and PARP inhibitors.[8]
Signaling Pathways and Cellular Effects
The dual mechanisms of this compound impact several critical signaling pathways and cellular processes.
Mitochondrial Dysfunction and Metabolic Stress Response
The inhibition of OXPHOS by this compound leads to a decrease in cellular ATP levels and an increase in AMP kinase (AMPK) phosphorylation.[9] This energy deficit also leads to the inhibition of the mTOR signaling pathway, as evidenced by the reduced phosphorylation of its downstream effectors, 4EBP1 and p70-S6K.[5][9] Furthermore, the metabolic stress induced by this compound triggers a protective autophagic response in cancer cells.[5] In neuroblastoma cells, this compound has been shown to decrease the expression of MYCN, a key oncogenic driver.[3][10]
Caption: this compound's impact on mitochondrial function.
DNA Damage Repair and Genomic Instability
By chelating iron, this compound inhibits iron-dependent histone lysine demethylases (KDMs). This prevents the necessary chromatin remodeling for the recruitment of RAD51 and other key proteins to sites of DNA double-strand breaks, thereby impairing the homologous recombination repair pathway.
Caption: this compound's disruption of homologous recombination.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | ~10 (spheroids) | [11] |
| HT29 | Colon Adenocarcinoma | Not specified | [11] |
| IMR-32 | Neuroblastoma | 0.206 ± 0.009 | [3] |
| Sk-N-BE(2) | Neuroblastoma | 0.326 ± 0.037 | [3] |
| Various | 6 different human cancer cell lines | 0.039 to 0.51 | [12] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| HCT116 | Colon Carcinoma | 16 mg/kg, i.v., every third day for 16 days | Significant tumor growth retardation | [5] |
| HT29 | Colon Adenocarcinoma | 16 mg/kg, i.v., every third day for 16 days | Tumor growth inhibition | [5] |
Table 3: Phase I Clinical Trial of this compound (NCT02222363)
| Parameter | Details | Reference |
| Patient Population | Refractory advanced solid tumors | [13][14] |
| Dosing | Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle. Dose escalation from 10 mg to 210 mg. | [4][14] |
| Maximum Tolerated Dose (MTD) | Not reached | [4][13] |
| Best Response | Stable disease in 32% of patients | [13] |
| Adverse Events | Most common were fatigue, nausea, constipation, vomiting. | [13] |
Experimental Protocols
Cell Viability Assay (ATP Measurement)
This protocol is based on the methods used to assess the cytotoxicity of this compound.[13]
Objective: To determine the effect of this compound on the viability of cancer cells by measuring intracellular ATP levels.
Materials:
-
Cancer cell line of interest
-
96-well, opaque-walled microplates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Assay)
This protocol provides a general framework for assessing the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
Objective: To measure the real-time oxygen consumption rate of cells treated with this compound.
Materials:
-
Seahorse XFp/XF24/XF96 Extracellular Flux Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant solution and incubate at 37°C in a non-CO₂ incubator for at least one hour.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF Assay Medium.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for one hour to allow for temperature and pH equilibration.
-
Prepare the injection port plate with this compound and other mitochondrial stress test compounds at the desired concentrations.
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Load the cell plate into the analyzer and initiate the assay protocol.
-
The protocol should include baseline OCR measurements followed by the sequential injection of this compound and the mitochondrial stress test compounds.
-
The analyzer will measure OCR in real-time. Data is normalized to cell number.
In Vitro Histone Demethylase (KDM) Activity Assay
This protocol is based on the methodology used to demonstrate this compound's inhibition of KDM4A.[12]
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a specific KDM.
Materials:
-
Recombinant KDM4A protein (e.g., from BPS Bioscience)
-
H3K9me3 peptide substrate (e.g., from Anaspec)
-
FeCl₂
-
Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay kit (Promega)
-
This compound
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare the KDM4A reaction buffer as per the kit instructions.
-
In a 96-well plate, add the reaction buffer, 150 ng of purified KDM4A, and 10 µM H3K9me3 peptide substrate to each well.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add FeCl₂ to a final concentration of 2.5 µM to initiate the reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining succinate (a product of the demethylation reaction) by adding the Succinate-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of KDM4A activity relative to the vehicle control.
Conclusion
This compound represents a promising therapeutic agent with a unique, dual mechanism of action centered on its ability to chelate intracellular iron. By simultaneously disrupting mitochondrial energy metabolism and inhibiting DNA repair through the homologous recombination pathway, this compound effectively targets the vulnerabilities of cancer cells, particularly those in the challenging microenvironment of solid tumors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of novel combination strategies to improve cancer treatment outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 9. Drosophila histone demethylase KDM4A has enzymatic and non-enzymatic roles in controlling heterochromatin integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. primetech.co.jp [primetech.co.jp]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
The Iron Chelating Properties of VLX600: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600, a novel anti-cancer agent, has garnered significant interest for its unique mechanism of action that exploits the metabolic vulnerabilities of cancer cells. A key aspect of its therapeutic potential lies in its potent iron chelation properties. Cancer cells often exhibit an increased demand for iron to sustain their rapid proliferation and metabolic activities, making them particularly susceptible to agents that disrupt iron homeostasis. This technical guide provides an in-depth overview of the iron chelation properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these characteristics.
Core Mechanism: Iron Chelation and Mitochondrial Targeting
This compound, chemically known as 6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-[1][2][3]triazino[5,6-b]indole, functions as a tridentate (N,N,N) iron chelator.[1] This chelation activity is central to its anti-neoplastic effects. By sequestering intracellular iron, this compound disrupts the function of numerous iron-dependent enzymes, most notably those involved in mitochondrial respiration.[2][4]
The primary consequence of this compound-mediated iron chelation is the inhibition of oxidative phosphorylation (OXPHOS) within the mitochondria.[3] This leads to a bioenergetic catastrophe in cancer cells, particularly those residing in the hypoxic and nutrient-deprived microenvironments of solid tumors, which are often metabolically stressed and heavily reliant on mitochondrial function.[3] The preferential chelation of ferrous iron (Fe(II)) over ferric iron (Fe(III)) by this compound is a critical aspect of its activity, as Fe(II) is a key component of the iron-sulfur clusters within the electron transport chain complexes.[1]
Quantitative Data on this compound's Iron Chelation and Cytotoxicity
The efficacy of this compound as an iron chelator and an anti-cancer agent has been quantified through various in vitro studies. The following tables summarize key data on its metal binding affinities and cytotoxic activity against a range of human cancer cell lines.
Table 1: Metal Binding Affinity of this compound
| Metal Ion | Binding Affinity Order (at pH 7.4) |
| Copper (II) | > |
| Iron (II) | > |
| Zinc (II) |
Data sourced from a comprehensive solution study of this compound's interaction with physiologically essential metal ions.[1][2]
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 0.51 |
| HT-29 | Colorectal adenocarcinoma | 0.14 |
| HCT-116 | Colorectal carcinoma | 0.039 |
| SW620 | Colorectal adenocarcinoma | 0.11 |
| U-2 OS | Osteosarcoma | 0.23 |
| 518A2 | Melanoma | 0.087 |
| IMR-32 | Neuroblastoma | 0.206 ± 0.009 |
| Sk-N-BE(2) | Neuroblastoma | 0.326 ± 0.037 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined after 72 hours of exposure unless otherwise noted.[1][3]
Signaling Pathways and Cellular Responses
The iron-chelating activity of this compound triggers a cascade of cellular events, primarily centered around metabolic stress and the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.
This compound's inhibition of mitochondrial respiration mimics a hypoxic state, leading to the stabilization of HIF-1α.[5] HIF-1α is a master transcriptional regulator of cellular adaptation to low oxygen. In response to this compound, stabilized HIF-1α upregulates genes involved in glycolysis in an attempt to compensate for the loss of mitochondrial ATP production.[5] However, in the metabolically compromised tumor microenvironment, this glycolytic shift is often insufficient to meet the cell's energy demands.
Furthermore, HIF-1α activation by this compound leads to the upregulation of BNIP3 and BNIP3L, which are key regulators of mitophagy, the selective autophagic removal of mitochondria.[6][7] This process further exacerbates the energy crisis and ultimately contributes to cancer cell death.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the iron chelation properties and cellular effects of this compound.
Synthesis of this compound
This compound (6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-[1][2][3]triazino[5,6-b]indole) is synthesized through a multi-step process. The synthesis starts with the reaction of 6-methyl-isatin with thiosemicarbazide to yield 6-methyl-isatin-3-thiosemicarbazone. This intermediate is then cyclized with potassium carbonate to form 6-methyl-3-thioxo-2,3,4,5-tetrahydro-[1][2][3]triazino[5,6-b]indole. Subsequent methylation with methyl iodide yields 6-methyl-3-(methylthio)-5H-[1][2][3]triazino[5,6-b]indole. Finally, reaction with hydrazine hydrate followed by condensation with 2-acetylpyridine affords the final product, this compound.
UV-Visible Spectrophotometry for Metal Ion Binding
Objective: To determine the binding affinity and stoichiometry of this compound with various metal ions.
Materials:
-
This compound
-
Metal salts (e.g., FeCl₂, FeCl₃, CuCl₂, ZnCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
pH meter
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of the metal salts in deionized water.
-
For spectrophotometric titrations, a solution of this compound (typically 25 µM) is prepared in a 30% (v/v) DMSO/water mixture.[2]
-
The pH of the this compound solution is adjusted using HCl or NaOH.
-
The UV-Vis spectrum of the this compound solution is recorded at various pH values to determine its proton dissociation constants.[1]
-
To study metal complexation, the metal ion solution is titrated into the this compound solution at a constant pH (e.g., 7.4).
-
UV-Vis spectra are recorded after each addition of the metal ion until saturation is reached.
-
The changes in absorbance at specific wavelengths are used to calculate the formation constants (binding affinities) and stoichiometry of the this compound-metal complexes.[1]
Cyclic Voltammetry
Objective: To investigate the redox properties of this compound and its iron complexes.
Materials:
-
This compound
-
Fe(II) and Fe(III) salts
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate)
-
Solvent (e.g., acetonitrile or DMSO)
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Potentiostat
Procedure:
-
Prepare a solution of this compound and the iron salt in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for a sufficient time.
-
Perform cyclic voltammetry by scanning the potential between defined limits.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
The peak potentials and currents provide information about the redox processes and the preference of this compound for Fe(II) or Fe(III).[1]
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of cancer cells.
Materials:
-
Cancer cell lines
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO₂ incubator for 1 hour.
-
Treat the cells with the desired concentration of this compound.
-
Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) and calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will sequentially inject the compounds and measure the OCR at multiple time points.
-
Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, revealing the inhibitory effect of this compound on mitochondrial function.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in specific signaling pathways (e.g., HIF-1α).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system to visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
This compound's potent iron chelation activity is a cornerstone of its anti-cancer mechanism. By targeting the increased iron dependency of tumor cells and disrupting mitochondrial respiration, this compound induces a state of metabolic crisis that cancer cells are unable to overcome. The subsequent activation of the HIF-1α pathway and induction of mitophagy further contribute to its cytotoxic effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interplay between iron metabolism, mitochondrial function, and cellular signaling in response to this promising therapeutic agent. A thorough understanding of these mechanisms is crucial for the continued development and clinical application of this compound and other iron-chelating anti-cancer drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. BNIP3 Interacting with LC3 Triggers Excessive Mitophagy in Delayed Neuronal Death in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of VLX600 on Quiescent Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quiescent tumor cells, often located in the hypoxic and nutrient-deprived core of solid tumors, represent a significant challenge in cancer therapy.[1] These dormant cells are largely resistant to conventional chemotherapies that target rapidly dividing cells, contributing to tumor recurrence and treatment failure.[1] VLX600 has emerged as a promising therapeutic agent with the ability to effectively target and eliminate these quiescent cancer cell populations.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on quiescent tumor cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
This compound exerts its cytotoxic effects through a dual mechanism: inhibition of mitochondrial respiration and chelation of intracellular iron.[2][5] This leads to a severe energy crisis, or "bioenergetic catastrophe," within the cancer cells, ultimately triggering autophagic cell death.[5] This guide will delve into the specifics of these processes, offering a comprehensive resource for researchers in the field of oncology drug development.
Quantitative Data on this compound Efficacy
The cytotoxic activity of this compound has been evaluated across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in several human cancer cell lines, demonstrating its potent anti-cancer activity. While direct comparative IC50 values for quiescent versus proliferating cells are not extensively published, the potent effect of this compound on the core of tumor spheroids, which is rich in quiescent cells, underscores its efficacy against this challenging cell population.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Not specified | |
| HT29 | Colon Adenocarcinoma | Not specified | |
| SW620 | Colorectal Adenocarcinoma | Not specified | |
| HT8 | Colon Cancer | Not specified | |
| DLD-1 | Colorectal Adenocarcinoma | Not specified | |
| RKO | Colon Carcinoma | Not specified | |
| Average | Colon Cancer | ~0.039 - 0.51 | [6][7] |
Core Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the disruption of mitochondrial function, leading to a cascade of events culminating in cell death. This process is particularly effective in quiescent cells, which are often more reliant on mitochondrial respiration due to the nutrient-poor microenvironment.
Mitochondrial Inhibition and Bioenergetic Catastrophe
This compound inhibits mitochondrial oxidative phosphorylation (OXPHOS), the primary source of ATP in many cancer cells.[5] This disruption of the electron transport chain leads to a rapid depletion of intracellular ATP levels and a decrease in the oxygen consumption rate.[5] The resulting energy crisis, termed a bioenergetic catastrophe, is a key driver of this compound's cytotoxicity.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. pnas.org [pnas.org]
- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular quiescence induced by contact inhibition or serum withdrawal in C3H10T1/2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular quiescence induced by contact inhibition or serum withdrawal in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Discovery and Synthesis of VLX600: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a novel small molecule that has been investigated for its potential as an anti-cancer agent. It was identified through a screening process aimed at discovering compounds with cytotoxic effects on cancer cells, particularly those in metabolically compromised tumor microenvironments. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.
Discovery and Development
The discovery of this compound was the result of a targeted effort to identify compounds that could effectively kill cancer cells in the poorly vascularized and nutrient-deprived regions of solid tumors. These "sleeping" or quiescent cancer cells are often resistant to conventional chemotherapies that primarily target rapidly dividing cells. The development of this compound progressed to a Phase I clinical trial to assess its safety and tolerability in patients with refractory advanced solid tumors.[1][2]
Synthesis of this compound
This compound, with the chemical name 1-(2-Pyridinyl)ethanone(6-methyl-5H-[3][4][5]triazino[5,6-b]indol-3-yl)hydrazone, is a hydrazone derivative. The synthesis of hydrazones generally involves a condensation reaction between a hydrazide and an aldehyde or a ketone.
General Synthesis Protocol for Hydrazone Derivatives:
-
Preparation of the Hydrazide: The synthesis typically begins with the formation of a hydrazide from a corresponding ester or carboxylic acid by reacting it with hydrazine hydrate.
-
Condensation Reaction: The purified hydrazide is then reacted with an appropriate ketone or aldehyde (in the case of this compound, 1-(2-pyridinyl)ethanone) in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction is often carried out under reflux for several hours. An acid catalyst may be used to facilitate the reaction.
-
Purification: The resulting hydrazone product precipitates out of the solution upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the above steps outline the general chemical principles involved in its creation.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has demonstrated cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined using various cytotoxicity assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| HCT116 | Colon Carcinoma | ~1-5 | ATP-based |
| HT29 | Colon Carcinoma | ~5-10 | ATP-based |
| SW620 | Colon Carcinoma | ~5-10 | ATP-based |
| U87MG | Glioblastoma | Not explicitly found | Not specified |
| A549 | Lung Carcinoma | Not explicitly found | Not specified |
Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and the specific cytotoxicity assay used.
Experimental Protocols
ATP-Based Cytotoxicity Assay
This protocol is a common method used to assess cell viability by measuring the levels of intracellular ATP. A decrease in ATP levels is indicative of metabolic disruption and cell death.
Materials:
-
96-well white opaque tissue culture plates
-
This compound compound
-
Cancer cell lines (e.g., HCT116, HT29)
-
Cell culture medium
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3] Incubate the plate overnight to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ATP present, which in turn is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Determine the IC50 value by plotting the cell viability against the log of the this compound concentration.
Mandatory Visualization
Signaling Pathways
This compound is an iron chelator that primarily targets mitochondrial respiration, leading to a decrease in cellular ATP production. This energy depletion has downstream effects on key signaling pathways that are critical for cancer cell growth and survival, such as the mTOR and Wnt/β-catenin pathways.
Caption: Mechanism of this compound Action.
Experimental Workflow
The discovery and preclinical development of a compound like this compound follows a structured workflow designed to identify and characterize its therapeutic potential.
Caption: Drug Discovery Workflow for this compound.
Conclusion
This compound is an iron-chelating compound that has shown promise as an anti-cancer agent by targeting the metabolic vulnerabilities of cancer cells. Its mechanism of action, centered on the disruption of mitochondrial function, leads to energy depletion and subsequent inhibition of critical signaling pathways involved in cell growth and proliferation. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anti-cancer therapies.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. VLX-600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
VLX600 Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action. Initially identified as a potent inhibitor of mitochondrial respiration, further studies have revealed its role as an iron chelator and an inhibitor of histone lysine demethylases (KDMs), leading to the disruption of homologous recombination (HR) DNA repair pathways.[1][2] This multi-faceted activity makes this compound a promising candidate for cancer therapy, particularly in targeting the metabolically stressed and quiescent cell populations within solid tumors that are often resistant to conventional treatments.[1][2]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, focusing on its core biological activities. Due to the limited publicly available SAR data on a wide range of this compound analogs, this document will focus on the known quantitative data for the parent compound, its mechanism of action, and detailed protocols for the key experimental assays used to characterize its efficacy.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS): As an iron chelator, this compound disrupts the function of iron-containing proteins within the mitochondria, leading to the inhibition of OXPHOS.[2] This results in a bioenergetic catastrophe, particularly in the nutrient-deprived and hypoxic microenvironment of solid tumors.[3]
-
Disruption of Homologous Recombination (HR): this compound inhibits iron-dependent histone lysine demethylases (KDMs).[1][4] This inhibition prevents the recruitment of key HR repair proteins, such as RAD51, to sites of DNA double-strand breaks (DSBs), thereby impairing the cancer cells' ability to repair DNA damage.[1][2][4] This activity is particularly relevant for sensitizing cancer cells to DNA-damaging agents like PARP inhibitors and platinum-based chemotherapy.[1][2][4]
Quantitative Biological Data for this compound
| Parameter | Assay | Cell Line/System | Concentration/Value | Reference |
| Homologous Recombination Inhibition | RAD51 Foci Formation | OVCAR-8, PEO14 | 100 nmol/L | [1][2] |
| Synergy with PARP Inhibitors | Colony Formation Assay (with Olaparib) | Ovarian Cancer Cells | 40 nmol/L | [1] |
| Enzyme Inhibition | In vitro KDM4A Demethylation Assay | Recombinant KDM4A | IC50: ~3.7 µmol/L | [1] |
| Cytotoxicity | Colony Formation Assay | Ovarian Cancer Cells | Minimal cytotoxicity on its own | [2] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action in Homologous Recombination
Caption: this compound inhibits KDMs, disrupting RAD51 recruitment and HR repair.
Experimental Workflow for Assessing HR Inhibition
Caption: Workflow for RAD51 foci formation assay to measure HR inhibition.
Experimental Workflow for Synergy Studies
Caption: Workflow for colony formation assay to assess synergy.
Detailed Experimental Protocols
RAD51 Foci Formation Assay
This assay is used to visualize and quantify the recruitment of RAD51 to sites of DNA double-strand breaks, a key step in homologous recombination.
Materials:
-
Cancer cell lines (e.g., OVCAR-8, PEO14)
-
Cell culture medium and supplements
-
This compound
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-RAD51 and anti-γH2AX
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nmol/L) for a specified period (e.g., 2-4 hours).
-
Induction of DNA Damage: Expose the cells to a controlled dose of ionizing radiation (e.g., 2-10 Gy).
-
Incubation: Incubate the cells for a period to allow for foci formation (e.g., 4-8 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution, and then permeabilize with permeabilization buffer.
-
Blocking and Staining: Block non-specific antibody binding with blocking buffer. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of RAD51 foci per nucleus in a significant number of cells for each treatment condition. Cells with a defined number of foci (e.g., >5) are typically scored as positive.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with therapeutic agents.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
Multi-well plates (e.g., 6-well plates)
-
Fixation and staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 300-1200 cells/well) in multi-well plates and allow them to adhere for a few hours.
-
Treatment: Treat the cells with this compound alone, the PARP inhibitor alone, or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for an extended period (e.g., 8-14 days) to allow for the formation of visible colonies (defined as >50 cells).
-
Fixation and Staining: Wash the colonies with PBS, fix, and then stain with crystal violet solution.
-
Quantification: Count the number of colonies in each well.
-
Analysis: Normalize the colony counts to the vehicle-treated control. For combination treatments, the Combination Index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[2]
In Vitro Histone Demethylase (KDM) Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of a specific KDM.
Materials:
-
Recombinant KDM enzyme (e.g., KDM4A)
-
Histone peptide substrate (e.g., H3K9me3)
-
This compound
-
Assay buffer and co-factors (e.g., α-ketoglutarate, ascorbate, Fe(II))
-
Detection reagents (e.g., luminescent or fluorescent-based detection kit for succinate or formaldehyde production)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, KDM enzyme, and varying concentrations of this compound.
-
Initiate Reaction: Add the histone peptide substrate to initiate the demethylation reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measurement: Read the signal (luminescence or fluorescence) using a microplate reader.
-
Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a unique dual mechanism of action that targets both mitochondrial metabolism and DNA repair pathways in cancer cells. While detailed structure-activity relationship data for a broad range of analogs is not yet publicly available, the existing data for this compound demonstrates its potent activity in disrupting homologous recombination and synergizing with standard-of-care therapies.
Future research should focus on the synthesis and evaluation of this compound analogs to elucidate the key structural features required for its distinct biological activities. A systematic exploration of modifications to the core scaffold could lead to the development of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies, guided by the robust experimental protocols detailed in this guide, will be crucial for advancing this promising class of anti-cancer agents towards clinical application.
References
- 1. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
VLX600: A Technical Guide to Inducing Bioenergetic Catastrophe in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VLX600 is a novel, first-in-class small molecule that has demonstrated significant anti-cancer activity by inducing a bioenergetic catastrophe in tumor cells. As an iron chelator, this compound disrupts mitochondrial function, leading to the inhibition of oxidative phosphorylation (OXPHOS) and a subsequent energy crisis, particularly in the metabolically stressed and quiescent cells found in poorly vascularized regions of solid tumors. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Induction of Bioenergetic Catastrophe
This compound exerts its cytotoxic effects primarily through its function as an iron chelator.[1][2] Iron is an essential cofactor for the iron-sulfur cluster-containing proteins of the mitochondrial electron transport chain (ETC). By sequestering intracellular iron, this compound effectively disrupts the function of the ETC, leading to the inhibition of mitochondrial respiration and a sharp decline in ATP production.[3][4] This process culminates in a state of "bioenergetic catastrophe," where the cancer cell is unable to meet its energy demands, leading to cell death.[1][2] This mechanism is particularly effective against quiescent cancer cells deep within solid tumors, which are often resistant to conventional chemotherapies that target rapidly dividing cells.[5]
Inhibition of Oxidative Phosphorylation
This compound directly impairs oxidative phosphorylation (OXPHOS). Studies have shown that treatment with this compound leads to a significant reduction in the oxygen consumption rate (OCR) in various cancer cell lines.[4] This inhibition of mitochondrial respiration forces a metabolic shift towards glycolysis. However, in the nutrient-deprived tumor microenvironment, this compensatory glycolysis is often insufficient to sustain the high energy demands of cancer cells, exacerbating the bioenergetic crisis.[4]
Induction of Autophagy and Mitophagy
In response to the mitochondrial stress induced by this compound, cancer cells often activate autophagy, a cellular process of self-digestion, as a survival mechanism.[4] However, in many cancer cell types, this autophagic response is insufficient to overcome the severe energy depletion.[2] Furthermore, this compound has been shown to induce mitophagy, the selective autophagic degradation of mitochondria.[2] This process, while initially a quality control mechanism, can contribute to cell death when the mitochondrial damage is extensive. The cell death induced by this compound is often caspase-independent and is characterized as autophagy-dependent cell death.[2]
Quantitative Data
The following tables summarize the quantitative effects of this compound across various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| HCT116 | Colon Carcinoma | ~1.0 - 2.5 | 72h | [1] |
| HT-29 | Colon Carcinoma | ~2.5 | 72h | [1] |
| SW620 | Colon Carcinoma | ~2.5 | 72h | [1] |
| RKO | Colon Carcinoma | ~2.5 | 72h | [1] |
| DLD-1 | Colon Carcinoma | ~2.5 | 72h | [1] |
| U-87 MG | Glioblastoma | Not specified | Not specified | [2] |
| IMR-32 | Neuroblastoma | ~0.2 | 72h | [2] |
| SK-N-BE(2) | Neuroblastoma | ~0.2 | 72h | [2] |
| SK-N-AS | Neuroblastoma | ~0.2 | 72h | [2] |
| SH-SY5Y | Neuroblastoma | ~0.2 | 72h | [2] |
| CHP-212 | Neuroblastoma | ~0.2 | 72h | [2] |
Table 2: Effect of this compound on Mitochondrial Respiration
| Cell Line | This compound Concentration | Parameter | % Change from Control | Reference |
| IMR-32 | 200 nM | Basal OCR | Decreased | [2] |
| IMR-32 | 400 nM | Basal OCR | Decreased | [2] |
| SK-N-BE(2) | 200 nM | Basal OCR | Decreased | [2] |
| SK-N-BE(2) | 400 nM | Basal OCR | Decreased | [2] |
| HCT116 | 6.5 µM | Basal OCR | Decreased | [4] |
Note: Specific percentage decreases were not consistently reported in the abstracts. The data indicates a significant reduction in OCR upon this compound treatment.
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Outcome | Reference |
| HCT116 | This compound | Significant tumor growth inhibition | [4] |
| HT-29 | This compound | Significant tumor growth inhibition | [4] |
Table 4: Clinical Trial Data (Phase I - NCT02222363)
| Parameter | Result | Reference |
| Safety and Tolerability | Generally well-tolerated. Most frequent adverse events were fatigue, nausea, and anemia. | [6] |
| Maximum Tolerated Dose (MTD) | Not reached. | [6] |
| Efficacy | No objective responses observed. Stable disease in 6 of 19 patients. | [6] |
Key Signaling Pathways Modulated by this compound
This compound's impact on cellular bioenergetics triggers a cascade of signaling events. The following diagrams illustrate the key pathways affected.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
An In-depth Technical Guide to Early-Stage Research on VLX600 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the early-stage research concerning the cytotoxic effects of VLX600, a novel anti-cancer agent. The document details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to this compound
This compound is a small molecule identified as a potent anti-cancer agent, primarily classified as an iron chelator.[1][2] It was developed to target the unique metabolic state of cancer cells, particularly those located in the nutrient-deprived and hypoxic microenvironments of solid tumors.[3] Early research demonstrates that this compound's primary mechanism involves the disruption of mitochondrial function, leading to a bioenergetic crisis and subsequent cell death in tumor cells. The compound has been investigated in a Phase I clinical trial for patients with refractory advanced solid tumors, where it was found to be reasonably well-tolerated.[2]
Core Mechanism of Action: Mitochondrial Targeting
The principal cytotoxic effect of this compound stems from its ability to interfere with intracellular iron metabolism, which is critical for mitochondrial respiration.[1][4][5] This interference triggers a cascade of events culminating in cancer cell death.
-
Inhibition of Oxidative Phosphorylation (OXPHOS): As an iron chelator, this compound disrupts the function of iron-containing proteins essential for the electron transport chain in mitochondria.[2][6] This leads to the inhibition of oxidative phosphorylation, the primary process for ATP production in many cancer cells.[7][8] Studies have demonstrated that this compound treatment leads to a reduction in the oxygen consumption rate (OCR) of mitochondria.[7][8]
-
Induction of Bioenergetic Catastrophe: The inhibition of OXPHOS results in a severe depletion of cellular ATP levels, precipitating a "bioenergetic catastrophe".[1][7] This energy crisis is particularly effective against quiescent or slowly dividing cells deep within a tumor, which are often resistant to conventional chemotherapies that target proliferating cells.[3]
-
Targeting Cancer Stem Cells: Some research suggests that certain cancer stem cells (CSCs) are highly dependent on mitochondrial respiration.[9] By inhibiting OXPHOS, this compound may effectively target this resilient cell population, which is responsible for tumor recurrence and metastasis.[9][10]
Quantitative Data on this compound Cytotoxicity
The cytotoxic efficacy of this compound has been quantified across various cancer cell lines and models. The data highlights its potency, particularly under conditions mimicking the tumor microenvironment.
| Cell Line / Model | Cancer Type | Assay Condition | IC50 / Effective Concentration | Reference |
| HCT116 Spheroids | Colon Carcinoma | 3D Spheroid Culture | IC50 ≈ 10 µM | [7] |
| Multiple Cancer Lines | Various | 2D Monolayer Culture | IC50 range: 0.039 - 0.51 µM | [6] |
| Neuroblastoma Cells | Neuroblastoma | 2D Culture | Effective at 200 nM and 400 nM | [8] |
| Ovarian Cancer Cells | Ovarian Cancer | 2D Culture (in synergy) | Effective at 20–40 nmol/L (with PARPi) | [2] |
| HCT116, HT29, etc. | Colon Cancer | 2D Monolayer Culture | See Box-Plot Data in Source | [11] |
| Mycobacterium abscessus | N/A (Bacteria) | Broth Microdilution | MIC: 4 µg/mL–16 µg/mL | [12] |
Key Signaling Pathways and Cellular Responses
This compound's disruption of mitochondrial function elicits several downstream effects and cellular responses, which can be exploited for therapeutic benefit.
4.1. Primary Cytotoxic Pathway
This compound acts as an iron chelator, which directly inhibits mitochondrial oxidative phosphorylation. This leads to a severe drop in ATP production, causing a bioenergetic crisis that results in tumor cell death.
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Therapies Targeting Metabolic Pathways in Cancer Stem Cells [mdpi.com]
- 10. Role of Mitochondria in Cancer Stem Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: VLX600 In Vitro Assays for Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: VLX600 is a small molecule compound identified as a potent anti-cancer agent, particularly effective against metabolically stressed cells found in the nutrient-deprived microenvironments of solid tumors.[1] Its mechanism of action involves the disruption of mitochondrial function, leading to a bioenergetic catastrophe and subsequent cell death in cancer cells.[2] In colon cancer, this compound has demonstrated significant efficacy, selectively targeting malignant cells while showing less toxicity to normal cells.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of this compound in colon cancer cell lines. The protocols cover cell viability, clonogenic survival, apoptosis, and mechanistic studies of mitochondrial function and related signaling pathways.
Mechanism of Action
This compound primarily targets mitochondrial respiration in cancer cells.[3] This is particularly effective in the often hypoxic and nutrient-poor core of solid tumors where cells are already metabolically compromised.[2] The inhibition of mitochondrial function by this compound leads to a sharp decrease in cellular ATP levels.[2][4] This energy crisis triggers a protective autophagic response, evidenced by the induction of LC3-II.[4] However, this protective mechanism is often insufficient, and the profound bioenergetic collapse ultimately leads to cancer cell apoptosis.[2] In colon cancer cells, this process is also associated with the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4]
References
Application Note: Utilizing VLX600 for Targeted Therapy in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as superior models for preclinical drug screening compared to traditional 2D cell cultures. They more accurately mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell and cell-matrix interactions.[1][2] Within these spheroids, a population of quiescent or "sleeping" cancer cells often resides in hypoxic and nutrient-deprived regions, contributing significantly to therapeutic resistance and tumor recurrence.[3][4][5][6]
VLX600 is a novel anti-cancer agent that has shown promise in targeting these otherwise resilient cell populations.[3][5] This application note provides a detailed overview and protocols for the use of this compound in 3D tumor spheroid models, offering a valuable tool for researchers investigating new cancer therapeutic strategies.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism of action. It functions as an iron chelator and an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS).[7][8][9] This disruption of mitochondrial function leads to a severe energy crisis, or "bioenergetic catastrophe," within cancer cells.[6][10] Notably, this compound is particularly effective against quiescent cells in the poorly vascularized, metabolically stressed core of solid tumors, which are often resistant to conventional chemotherapies that target rapidly dividing cells.[3][4][7] In some cancer cell types, such as glioblastoma, this compound has been shown to induce a form of autophagy-dependent cell death.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in cancer cells.
Caption: A typical experimental workflow for evaluating this compound in 3D tumor spheroid models.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cancer cell lines, with a focus on data generated from 3D spheroid models.
Table 1: Cytotoxicity of this compound in 3D Tumor Spheroid Models
| Cell Line | Spheroid Model | This compound Concentration | Effect | Reference |
| HCT 116 (Colon Carcinoma) | Monoculture Spheroids | 6 µM | Potently reduced cell viability | |
| HCT 116 (Colon Carcinoma) | Monoculture Spheroids | IC50 = 10 µM | 50% inhibition of cell viability | |
| Glioblastoma Stem-like Cells (GSCs) | Spheroid Cultures | Not specified | Pronounced tumor cell-killing effects | [9] |
| Neuroblastoma | 3D Culture | IC50 concentrations | Induces efficient cell death | [11] |
Table 2: Effects of this compound on Cellular Processes in 3D Spheroid Models
| Cell Line | Spheroid Model | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| HCT 116 (Colon Carcinoma) | Monoculture Spheroids | Clonogenicity | 6 µM | Reduced clonogenicity of dispersed cells | |
| HCT 116 (Colon Carcinoma) | Monoculture Spheroids | Gene Expression | Not specified | Suggestive of a HIF-1α-dependent glycolytic response | |
| HCT 116 (Colon Carcinoma) | Monolayers | Cellular ATP Levels | Not specified | Decreased | |
| HCT 116 (Colon Carcinoma) | Monolayers | Oxygen Consumption Rate | Not specified | Reduced | |
| Glioblastoma (adherent and spheroids) | Spheroid Cultures | Oxygen Consumption | Not specified | Decreased | [9] |
| Glioblastoma (adherent and spheroids) | Spheroid Cultures | Mitophagy | Not specified | Induced | [9] |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids (Liquid Overlay Technique)
This protocol describes a common method for generating uniform spheroids suitable for drug testing.
Materials:
-
Cancer cell line of interest (e.g., HCT 116)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired concentration for seeding (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).
-
Carefully dispense the cell suspension into the wells of a ULA 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Spheroid size and compactness should be monitored daily.
Protocol 2: this compound Treatment of 3D Tumor Spheroids and Viability Assessment (ATP-based Assay)
This protocol outlines the treatment of established spheroids with this compound and the subsequent measurement of cell viability.
Materials:
-
Pre-formed 3D tumor spheroids in a ULA 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove a portion of the medium from each well of the spheroid plate and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following treatment, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Lyse the spheroids by shaking the plate for a recommended time to ensure complete ATP release.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 3: Analysis of Hypoxia in this compound-Treated Spheroids (Pimonidazole Staining)
This protocol describes a method to assess changes in hypoxic regions within spheroids following this compound treatment.
Materials:
-
Pre-formed and this compound-treated 3D tumor spheroids
-
Pimonidazole hydrochloride solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against pimonidazole adducts
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope or high-content imaging system
Procedure:
-
One to two hours before the end of the this compound treatment period, add pimonidazole hydrochloride to the culture medium of the spheroids at a final concentration of 100-200 µM.
-
Incubate the spheroids under standard culture conditions for the remainder of the treatment time.
-
Carefully collect the spheroids and wash them with PBS.
-
Fix the spheroids with 4% paraformaldehyde for 1-2 hours at room temperature.
-
Wash the spheroids with PBS and permeabilize them with permeabilization buffer for 20-30 minutes.
-
Block non-specific antibody binding by incubating the spheroids in blocking solution for 1 hour.
-
Incubate the spheroids with the primary antibody against pimonidazole overnight at 4°C.
-
Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the spheroids on microscope slides and image them using a fluorescence microscope. The fluorescent signal from the secondary antibody will indicate the hypoxic regions within the spheroids.
Protocol 4: Clonogenicity Assay of Dispersed Spheroid Cells
This protocol assesses the long-term survival and proliferative capacity of cells from spheroids after this compound treatment.
Materials:
-
This compound-treated and control spheroids
-
Trypsin-EDTA
-
Single-cell dissociation buffer (e.g., Accumax)
-
Complete cell culture medium
-
6-well plates or culture dishes
-
Crystal violet staining solution
Procedure:
-
Collect the treated and control spheroids from the ULA plates.
-
Wash the spheroids with PBS.
-
Dissociate the spheroids into a single-cell suspension using trypsin-EDTA or a gentle single-cell dissociation buffer. Pipette gently to aid dissociation.
-
Neutralize the dissociation agent with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed a known number of viable cells (e.g., 500-1000 cells) into each well of a 6-well plate containing fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the plates with PBS, fix the colonies with a suitable fixative (e.g., methanol), and stain them with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well. The plating efficiency and surviving fraction can then be calculated to determine the effect of this compound on the clonogenic potential of the spheroid cells.
This compound presents a compelling therapeutic strategy for targeting the metabolically compromised and often chemoresistant cells within solid tumors. The use of 3D tumor spheroid models provides a physiologically relevant platform to evaluate the efficacy and mechanism of action of this compound. The protocols outlined in this application note offer a framework for researchers to investigate the potential of this compound in a preclinical setting, contributing to the development of more effective cancer therapies.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linking hypoxia, DNA damage and proliferation in multicellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. boa.unimib.it [boa.unimib.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A method for estimating the oxygen consumption rate in multicellular tumour spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VLX600 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of VLX600, a novel anti-cancer agent, in mouse xenograft models. The information compiled here is intended to assist in the design and execution of preclinical studies to evaluate the efficacy of this compound.
Introduction to this compound
This compound is a small molecule that has shown promise in targeting the metabolic vulnerabilities of cancer cells. It functions as an iron chelator, which leads to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This mechanism of action is particularly effective against quiescent and metabolically stressed cells found in the poorly vascularized regions of solid tumors, which are often resistant to conventional chemotherapies.[1][2] Furthermore, this compound has been shown to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs), suggesting its potential in combination therapies with PARP inhibitors and platinum-based agents.[1][3]
Mechanism of Action
The primary mechanism of this compound involves the chelation of intracellular iron, a critical cofactor for numerous cellular processes, including mitochondrial respiration. By sequestering iron, this compound disrupts the electron transport chain, leading to a decrease in ATP production and inducing a state of "bioenergetic catastrophe" in cancer cells.[4] This targeted disruption of energy metabolism makes this compound a promising agent for treating solid tumors with hypoxic and nutrient-deprived microenvironments.
Signaling Pathways Affected by this compound
This compound has been demonstrated to impact several key signaling pathways implicated in cancer progression:
-
mTOR Signaling: By inducing an energy crisis through mitochondrial inhibition, this compound can lead to the downregulation of the mTOR signaling pathway. This has been observed through a reduction in the phosphorylation of 4E-BP1, a key downstream effector of mTOR.
-
Homologous Recombination (HR) Repair: this compound's iron chelation activity inhibits the function of iron-dependent histone lysine demethylases (KDMs), which are crucial for the repair of DNA double-strand breaks through the HR pathway. This disruption of DNA repair can sensitize cancer cells to DNA-damaging agents.[1][3]
While a direct link between this compound and the Wnt/β-catenin signaling pathway has not been definitively established in the reviewed literature, it is known that celecoxib, when used in combination with oxaliplatin, can reduce β-catenin protein expression in colon cancer xenografts.[5] Given that this compound has been studied in combination with oxaliplatin, further research may explore potential indirect effects on this pathway.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound in various mouse xenograft models.
Table 1: Single-Agent Activity of this compound in Colon Cancer Xenograft Models
| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (% TGI) | Reference |
| Colorectal Cancer | HCT116 | 16 mg/kg, i.v., b.i.d., 5 days | Data not specified, but showed anti-cancer activity | [1] |
| Colorectal Cancer | HT29 | 16 mg/kg, i.v., b.i.d., 5 days | Data not specified, but showed anti-cancer activity | [1] |
Table 2: Combination Therapy with this compound in Colon Cancer Xenograft Models
| Xenograft Model | Combination Treatment | Dosing Regimen | Outcome | Reference |
| Colon Cancer | This compound + Oxaliplatin | Not specified | More effective than oxaliplatin alone without substantial systemic toxicity | [3] |
| Colon Cancer | Celecoxib + Oxaliplatin | Not specified | 63% tumor inhibition | [5] |
Table 3: Efficacy of Other Agents in Colon Cancer Xenograft Models for Context
| Xenograft Model | Cell Line | Treatment | Tumor Growth Inhibition (% TGI) | Reference |
| Colorectal Cancer | COLO205 | VEGF-A/Ang-2 bispecific antibody | 87% | [6][7] |
| Colorectal Cancer | COLO205 | VEGF-A inhibition alone | 66% | [6][7] |
| Colorectal Cancer | COLO205 | Ang-2 inhibition alone | 47% | [6][7] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous HCT116 Colorectal Cancer Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the HCT116 human colorectal carcinoma cell line.
Materials:
-
HCT116 human colorectal cancer cell line
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture HCT116 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter. Check for viability using trypan blue exclusion (viability should be >95%).
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel®.
-
The final cell concentration should be 1 x 10^7 cells/mL. For a 100 µL injection volume, this will deliver 1 x 10^6 cells per mouse.[8]
-
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Using a 1 mL syringe with a 27-30 gauge needle, draw up 100 µL of the cell suspension.
-
Inject the cell suspension subcutaneously into the right flank of the mouse.[8]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation. Palpable tumors should appear within 7-14 days.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2 .
-
Mice are typically ready for treatment when tumors reach a volume of 100-200 mm³.[9]
-
Protocol 2: Administration of this compound in Mouse Xenograft Models
This protocol provides a general guideline for the intravenous administration of this compound.
Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., a mixture of solvents such as N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol 400). The exact composition should be optimized for solubility and tolerability.[10]
-
Sterile saline or 5% dextrose solution
-
Syringes (1 mL) and needles (27-30 gauge)
-
Mouse restrainer
Procedure:
-
Preparation of this compound Formulation:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Further dilute the solution with a co-solvent system such as a mixture of Polyethylene Glycol 400 (PEG400) and saline or a commercially available vehicle. A common vehicle for intravenous injection in mice is a mix of 10% DMSO, 40% PEG400, and 50% sterile water or saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
The final concentration of the dosing solution should be calculated based on the desired dose (e.g., 16 mg/kg) and the average weight of the mice, considering a standard injection volume (e.g., 100 µL).
-
Filter the final formulation through a 0.22 µm sterile filter before injection.
-
Administration:
-
Warm the mouse tail under a heat lamp or in warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Using a 1 mL syringe with a 27-30 gauge needle, inject the prepared this compound formulation slowly into a lateral tail vein.
-
The typical injection volume for a mouse is around 100 µL, but should not exceed 5 mL/kg for a bolus injection.
-
-
Dosing Schedule:
-
A reported dosing schedule for this compound in colon cancer xenografts is 16 mg/kg, administered intravenously twice daily (b.i.d.) for 5 consecutive days.
-
For combination studies with agents like oxaliplatin, the dosing schedule of both drugs needs to be carefully planned. For example, oxaliplatin is often administered intraperitoneally once a week.
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition effect of tumor growth by using celecoxib in combination with oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKI-606, a Src/Abl inhibitor with in vivo activity in colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altogenlabs.com [altogenlabs.com]
- 8. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Synergy by Combining VLX600 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synergistic anti-cancer effects observed when combining VLX600, a novel iron chelator, with Poly (ADP-ribose) polymerase (PARP) inhibitors. We delve into the molecular mechanisms underpinning this synergy, present key experimental data in a structured format, and offer comprehensive protocols for replicating and expanding upon these findings. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific rationale and practical application of this promising therapeutic strategy.
Introduction
PARP inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring defects in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[1][2][3] These drugs exploit the concept of synthetic lethality by blocking a key DNA single-strand break repair pathway, leading to the accumulation of cytotoxic double-strand breaks in HR-deficient cells.[1][4] However, the efficacy of PARP inhibitors is limited in HR-proficient tumors.[5][6]
This compound is an iron chelator that was initially identified for its cytotoxic effects on metabolically stressed cancer cells.[6][7] Recent studies have unveiled a novel mechanism of action for this compound: the disruption of HR repair in cancer cells.[5][8] This is achieved through the inhibition of iron-dependent histone lysine demethylases (KDMs), which are crucial for the recruitment of HR repair proteins to sites of DNA damage.[8][9] By inducing a state of "BRCAness" or HR deficiency, this compound sensitizes HR-proficient cancer cells to PARP inhibitors, creating a powerful synergistic combination.[7][8]
These application notes will guide researchers in exploring this synergy, from understanding the foundational science to implementing the necessary experiments.
Mechanism of Action & Signaling Pathway
The synergistic lethality of combining this compound and PARP inhibitors stems from the induction of a synthetic lethal phenotype in HR-proficient cancer cells.
PARP Inhibition: PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs). PARP inhibitors block this function, leading to the accumulation of SSBs which, upon replication, are converted to more lethal double-strand breaks (DSBs).[1][4] In HR-deficient cells, these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death.[2][3]
This compound-mediated HR Disruption: this compound acts as an iron chelator.[10][11] Iron is an essential cofactor for a class of enzymes known as histone lysine demethylases (KDMs).[8] Several KDM family members are required for the proper recruitment of key HR proteins, such as RAD51, to the sites of DSBs.[8][9] By chelating iron, this compound inhibits KDM activity, leading to a disruption of the HR repair pathway.[5][8] This effectively phenocopies an HR-deficient state.
Synergy: In HR-proficient cells, the combination of a PARP inhibitor and this compound creates a synthetic lethal scenario. The PARP inhibitor generates DSBs, while this compound simultaneously cripples the primary repair mechanism for these lesions (HR). This dual assault leads to a catastrophic level of DNA damage, ultimately inducing apoptosis and cell death.[8]
Caption: Signaling pathway of this compound and PARP inhibitor synergy.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the synergy between this compound and PARP inhibitors in HR-proficient ovarian cancer cell lines.
Table 1: Synergistic Cytotoxicity of this compound and Olaparib
| Cell Line | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI) at 50% Effect | Synergy |
| OVCAR-8 | >10 | 8.5 | < 1.0 | Synergistic |
| PEO14 | >10 | 6.2 | < 1.0 | Synergistic |
| OV90 | >10 | 7.1 | < 1.0 | Synergistic |
| PEO1 (HR-deficient) | >10 | 0.02 | ≈ 1.0 | Additive |
Data are representative and compiled from published studies.[7][8] CI values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
Table 2: Effect of this compound on RAD51 Foci Formation
| Cell Line | Treatment | % of Cells with >5 RAD51 Foci |
| OVCAR-8 | Control (IR) | ~45% |
| This compound (100 nM) + IR | ~15% | |
| PEO14 | Control (IR) | ~50% |
| This compound (100 nM) + IR | ~20% |
Cells were treated with ionizing radiation (IR) to induce DSBs. Data represent the percentage of cells with RAD51 foci, a marker for active HR repair.[8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability and Synergy Analysis
This protocol details how to assess the cytotoxic effects of this compound and a PARP inhibitor, both alone and in combination, and how to quantify synergy.
Experimental Workflow:
Caption: Workflow for cell viability and synergy analysis.
Materials:
-
Cancer cell lines (e.g., OVCAR-8, PEO14)
-
Complete cell culture medium
-
96-well clear bottom white plates
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations with a constant ratio of the two drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. b. Plot dose-response curves and calculate IC50 values for each drug. c. For combination treatments, use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.[12]
Protocol 2: Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol is for visualizing and quantifying DNA double-strand breaks (via γH2AX) and the recruitment of HR repair proteins (via RAD51).
Experimental Workflow:
Caption: Workflow for immunofluorescence staining.
Materials:
-
Cancer cell lines
-
Glass coverslips in 24-well plates
-
This compound
-
Source of ionizing radiation (IR) or other DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-γH2AX, Mouse anti-RAD51
-
Secondary antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on coverslips and allow them to grow to 50-70% confluency.
-
Treatment: Pre-treat cells with this compound (e.g., 100 nM) for 2 hours.
-
DNA Damage Induction: Expose cells to 2 Gy of ionizing radiation and incubate for 6 hours to allow for foci formation.
-
Fixation and Permeabilization: a. Wash cells with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash with PBS. d. Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: a. Wash with PBS. b. Block with blocking buffer for 1 hour at room temperature. c. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. d. Wash with PBS. e. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ). A cell is typically considered positive if it has >5 foci.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol measures the induction of apoptosis following treatment with this compound and a PARP inhibitor.
Experimental Workflow:
Caption: Workflow for apoptosis assay.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and PARP inhibitor
-
FITC Annexin V Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or the PARP inhibitor for 48-72 hours.
-
Cell Harvesting: a. Collect the culture medium (which contains floating apoptotic cells). b. Wash the adherent cells with PBS and detach them using trypsin. c. Combine the detached cells with the collected medium. d. Centrifuge the cell suspension and discard the supernatant.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Annexin V binding buffer. c. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy to expand the utility of PARP inhibitors to HR-proficient cancers. By disrupting HR repair through the inhibition of iron-dependent KDMs, this compound induces a synthetic lethal interaction with PARP inhibitors. The protocols provided herein offer a framework for researchers to investigate this synergy in various cancer models, with the ultimate goal of translating these findings into novel clinical applications for patients in need.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. OxPhos Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Homologous Recombination Deficiency with VLX600
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway, and its deficiency (HRD) is a key vulnerability in several cancers, notably ovarian and breast cancers. Tumors with HRD are highly sensitive to therapies that induce DNA damage, such as platinum-based agents and PARP inhibitors (PARPis). VLX600 is a small molecule iron chelator that has been identified as a potent inducer of a functional HRD phenotype in HR-proficient cancer cells. This document provides detailed application notes and experimental protocols for utilizing this compound to study and induce HRD in a research setting.
This compound disrupts HR by inhibiting iron-dependent histone lysine demethylases (KDMs), which are essential for the recruitment of HR repair proteins, such as RAD51, to the sites of DNA damage.[1][2][3][4] This novel mechanism of action provides a valuable tool for investigating the biology of HRD and for developing new therapeutic strategies. By pharmacologically inducing an "HRD-like" state, this compound can sensitize otherwise resistant, HR-proficient tumors to PARP inhibitors and platinum-based chemotherapy.[1][2][3][5]
Mechanism of Action: this compound-Induced HRD
This compound's primary mechanism for inducing homologous recombination deficiency is through the chelation of intracellular iron. This leads to the inhibition of iron-dependent Jumonji domain-containing histone lysine demethylases (KDMs). Specific KDMs, such as those in the KDM4 family, are responsible for demethylating histone H3 at lysine 9 (H3K9me3), a modification that facilitates the recruitment of the RAD51 recombinase to DNA double-strand breaks. By inhibiting these KDMs, this compound treatment leads to an accumulation of H3K9me3 at DSB sites, which in turn blocks the recruitment of RAD51 and other essential HR proteins, thereby disrupting the HR repair pathway.[1]
References
- 1. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VLX600 in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VLX600 in neuroblastoma research, including its mechanism of action, effects on key oncogenic pathways, and detailed protocols for in vitro and in vivo studies.
Introduction to this compound in Neuroblastoma
Neuroblastoma, a common and often aggressive pediatric solid tumor, presents a significant therapeutic challenge, particularly in high-risk cases characterized by amplification of the MYCN oncogene.[1] Emerging research has identified a dependency of cancer cells on iron for proliferation and metabolic functions, making iron chelation a promising anti-cancer strategy.[2] this compound is a novel small molecule iron chelator that has demonstrated cytotoxic effects in various cancer models.[3] Notably, in the context of neuroblastoma, this compound has been shown to inhibit mitochondrial respiration and induce cell death, irrespective of the tumor's MYCN amplification status.[1] This suggests a broad therapeutic potential for this compound in treating different subtypes of neuroblastoma.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the chelation of intracellular iron, leading to the inhibition of mitochondrial respiration.[1] This disruption of mitochondrial function results in a bioenergetic catastrophe within the cancer cells, ultimately leading to cell death.[4] Furthermore, studies have shown that this compound treatment leads to a decrease in the expression levels of key oncogenic proteins in neuroblastoma, including MYCN and LMO1.[1]
Figure 1: Proposed mechanism of action of this compound in neuroblastoma cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various neuroblastoma cell lines.
Table 1: IC50 Values of this compound in Human Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µM) after 72h | Reference |
| SK-N-AS | Non-amplified | ~2.5 | [1] |
| SH-SY5Y | Non-amplified | ~3.0 | [1] |
| CHP-212 | Amplified | ~2.0 | [1] |
| SK-N-BE(2) | Amplified | ~2.8 | [1] |
| IMR-32 | Amplified | ~3.5 | [1] |
Experimental Protocols
Protocol 1: In Vitro 2D Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in neuroblastoma cell lines using a standard MTT or similar colorimetric assay.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: 3D Neuroblastoma Spheroid Culture and Treatment
This protocol describes the formation of 3D neuroblastoma spheroids and their treatment with this compound to better mimic the in vivo tumor microenvironment.
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution
-
Cell viability assay reagents (e.g., CellTiter-Glo® 3D)
Procedure:
-
Prepare a single-cell suspension of neuroblastoma cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete culture medium into ultra-low attachment 96-well round-bottom plates.
-
Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation. Spheroid integrity can be monitored daily using a microscope.
-
Once uniform spheroids have formed, carefully add 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions.
Figure 2: Workflow for 3D neuroblastoma spheroid culture and drug treatment.
Protocol 3: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Complete culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed neuroblastoma cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
The following day, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with appropriate substrates. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.
-
Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.
-
Perform the assay by sequentially injecting the compounds and measuring the OCR.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration.
Protocol 4: Western Blotting for MYCN and LMO1
This protocol provides a general method for detecting changes in MYCN and LMO1 protein expression in neuroblastoma cells following this compound treatment.
Materials:
-
Treated and untreated neuroblastoma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYCN, anti-LMO1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYCN, LMO1, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
In Vivo Application: Neuroblastoma Xenograft Model (Example Protocol)
Note: To date, specific in vivo efficacy data for this compound in neuroblastoma xenograft models has not been published. The following is a general protocol for establishing neuroblastoma xenografts. The administration details for this compound are based on its use in other solid tumor models and would require optimization for neuroblastoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Neuroblastoma cells (e.g., SK-N-BE(2))
-
Matrigel
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Harvest neuroblastoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Based on previous studies with other solid tumors, this compound could be administered intravenously. A potential starting dose and schedule, subject to optimization, might be based on the Phase I clinical trial in adult solid tumors where this compound was administered intravenously on days 1, 8, and 15 of a 28-day cycle.[4] Dosing and schedule for a mouse model would need to be determined empirically.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent for neuroblastoma by targeting a key metabolic vulnerability of cancer cells. Its ability to induce cell death in both MYCN-amplified and non-amplified neuroblastoma cells highlights its potential for broad clinical application. The provided protocols offer a starting point for researchers to investigate the efficacy and mechanism of action of this compound in their specific neuroblastoma models. Further preclinical in vivo studies are warranted to fully evaluate the therapeutic potential of this compound for the treatment of neuroblastoma.
References
Application Notes and Protocols for VLX600 Treatment of Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment of glioblastoma (GBM) cell lines with VLX600, a novel anti-cancer agent. The included protocols are based on established research and are intended to guide researchers in their investigation of this compound's mechanism of action and therapeutic potential.
Introduction
This compound is a small molecule that functions as an iron chelator and an inhibitor of oxidative phosphorylation (OXPHOS).[1][2] Research has demonstrated its potent cytotoxic effects on glioblastoma cells, including glioma stem-like cells (GSCs).[1][2] The primary mechanism of action involves the induction of a specific form of programmed cell death known as autophagy-dependent cell death (ADCD), which is distinct from apoptosis.[1][2] This is accompanied by the induction of mitophagy, the selective degradation of mitochondria by autophagy.[1][2][3]
Mechanism of Action
This compound exerts its anti-glioblastoma effects through a multi-faceted mechanism:
-
Iron Chelation: this compound's ability to chelate iron is crucial for its cytotoxic activity. Extracellular iron supplementation has been shown to rescue glioblastoma cells from this compound-induced cell death.[1][2]
-
Inhibition of Oxidative Phosphorylation (OXPHOS): By inhibiting OXPHOS, this compound disrupts mitochondrial respiration, leading to decreased oxygen consumption and a bioenergetic crisis within the cancer cells.[1][2]
-
Induction of Autophagy-Dependent Cell Death (ADCD): this compound triggers a caspase-independent cell death pathway that relies on the cellular machinery of autophagy.[1][2] This is particularly relevant for apoptosis-resistant glioblastoma.
-
Mitophagy Induction: this compound treatment leads to the upregulation and mitochondrial localization of key mitophagy-related proteins, BNIP3 and BNIP3L, resulting in the clearance of damaged mitochondria.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | Type | IC50 (µM) | Treatment Duration (h) | Assay | Reference |
| U251 | Adherent GBM | Not explicitly stated, but effective concentrations are in the low micromolar range. | 72 | Cell Viability Assay | [1] |
| NCH644 | Glioma Stem-like Cells (spheroids) | Not explicitly stated, but effective concentrations are in the low micromolar range. | Not specified | Spheroid Viability Assay | [1] |
Table 2: Key Molecular Events Following this compound Treatment
| Cell Line | Treatment | Effect | Method | Reference |
| U251 | This compound | Decreased oxygen consumption | Seahorse XF Analyzer | [1] |
| U251 | This compound | Increased expression of BNIP3 and BNIP3L | Western Blot | [1] |
| U251 | This compound | Increased mitophagy | mito-Keima assay | [1] |
| NCH644 | This compound | Elimination of GSC tumors in an organotypic brain slice model | Ex vivo transplantation model | [1] |
Experimental Protocols
Cell Culture of Glioblastoma Cell Lines
This protocol is a general guideline for the culture of adherent glioblastoma cell lines (e.g., U251) and glioma stem-like cells (e.g., NCH644) as spheroids.
Materials:
-
Glioblastoma cell lines (U251, NCH644)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for U251)
-
Neurobasal medium supplemented with B27, EGF, and FGF (for NCH644 spheroids)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Adherent Cell Culture (U251):
-
Maintain U251 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Spheroid Culture (NCH644):
-
Culture NCH644 cells in serum-free Neurobasal medium supplemented with B27, EGF, and FGF to promote the formation of neurospheres.
-
Use ultra-low attachment plates or flasks to prevent cell adhesion.
-
Change the medium every 2-3 days by allowing the spheroids to settle, carefully aspirating the old medium, and adding fresh medium.
-
Cell Viability Assay
This protocol describes how to determine the cytotoxic effects of this compound on glioblastoma cells using a standard MTT or similar viability assay.
Materials:
-
Glioblastoma cells (e.g., U251)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for BNIP3 and BNIP3L
This protocol details the detection of BNIP3 and BNIP3L protein expression levels in this compound-treated glioblastoma cells.
Materials:
-
This compound-treated and control cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against BNIP3, BNIP3L, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat glioblastoma cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BNIP3 and BNIP3L overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mitophagy Assessment using mito-Keima
This protocol describes the use of the fluorescent reporter mito-Keima to visualize and quantify mitophagy.
Materials:
-
Glioblastoma cells
-
p-mito-Keima plasmid
-
Transfection reagent
-
Fluorescence microscope or flow cytometer with 440 nm and 561 nm lasers
Protocol:
-
Transfect glioblastoma cells with the p-mito-Keima plasmid using a suitable transfection reagent.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Visualize the cells using a fluorescence microscope.
-
Excite at 440 nm to detect mitochondria in a neutral environment (green fluorescence).
-
Excite at 561 nm to detect mitochondria in an acidic environment (lysosomes), indicating mitophagy (red fluorescence).
-
-
Quantify the ratio of red to green fluorescence to determine the level of mitophagy. This can be done through image analysis software or by flow cytometry.
Oxygen Consumption Rate (OCR) Measurement
This protocol outlines the measurement of cellular respiration using a Seahorse XF Analyzer.
Materials:
-
Glioblastoma cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
This compound
-
Seahorse XF Analyzer
Protocol:
-
Seed glioblastoma cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with this compound and other compounds if necessary (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of this compound.
-
Analyze the data using the Seahorse Wave software.
Visualizations
Caption: Mechanism of action of this compound in glioblastoma cells.
Caption: General experimental workflow for studying this compound effects.
References
VLX600 in Combination with Standard Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is an investigational anti-cancer agent that has demonstrated a unique mechanism of action by targeting the metabolic vulnerabilities of cancer cells, particularly those in the quiescent, low-nutrient regions of solid tumors. It functions as an iron chelator, leading to the inhibition of mitochondrial oxidative phosphorylation and subsequent energy crisis within tumor cells.[1][2][3] Furthermore, recent studies have unveiled a second critical function of this compound: the disruption of homologous recombination (HR) DNA repair pathways.[4][5][6] This is achieved through the inhibition of iron-dependent histone lysine demethylases (KDMs), which are essential for the recruitment of HR repair proteins like RAD51 to sites of DNA damage.[4][5] This dual mechanism of action provides a strong rationale for combining this compound with standard chemotherapy agents that induce DNA damage, such as platinum-based drugs and PARP inhibitors, to enhance their therapeutic efficacy.
These application notes provide a summary of preclinical data on the synergistic effects of this compound with standard chemotherapies and detailed protocols for key experimental assays to evaluate these combinations.
Data Presentation: Synergistic Effects of this compound Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic interactions between this compound and standard chemotherapy agents in ovarian cancer cell lines. Synergy is quantitatively defined by the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8]
Table 1: Combination of this compound and PARP Inhibitor (Veliparib) in OVCAR-8 Cells
| Drug Combination | Cell Line | Assay Type | Combination Index (CI) at Fraction Affected (Fa) 0.5 | Conclusion |
| This compound + Veliparib | OVCAR-8 | Clonogenic Assay | < 1 | Synergistic |
Data extrapolated from clonogenic survival curves and synergy plots. Specific CI values at Fa 0.5 are interpreted as being less than 1 based on the graphical representation in the source data, indicating synergy.[2][4]
Table 2: Combination of this compound and Cisplatin in OVCAR-8 Cells
| Drug Combination | Cell Line | Assay Type | Combination Index (CI) at Fraction Affected (Fa) 0.5 | Conclusion |
| This compound + Cisplatin | OVCAR-8 | Clonogenic Assay | < 1 | Synergistic |
Interpretation based on the synergy plots provided in the source material, which consistently show CI values below 1 across a range of effect levels.[2][4]
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis using MTT Assay and Chou-Talalay Method
This protocol outlines the determination of cell viability using the MTT assay and the subsequent calculation of the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell lines (e.g., OVCAR-8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Chemotherapy agent (e.g., Cisplatin, Olaparib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium at 2x the final desired concentrations.
-
For single-agent treatments, add 100 µL of the 2x drug solution to the respective wells.
-
For combination treatments, add 50 µL of 2x this compound and 50 µL of 2x chemotherapy agent to the wells. A constant ratio combination design is recommended for synergy analysis.
-
Include vehicle-treated control wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[7][8] A CI value less than 1 indicates synergy.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effects of drug treatments on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low, predetermined number of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete medium.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound, the chemotherapy agent, or the combination.
-
Include a vehicle-treated control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.
-
-
Staining and Counting:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Analyze the data for synergy using the Chou-Talalay method if a range of combination doses was used.
-
Protocol 3: RAD51 Foci Formation Assay (Immunofluorescence)
This protocol is used to visualize the disruption of homologous recombination repair by assessing the formation of RAD51 foci in response to DNA damage.
Materials:
-
Cancer cell lines grown on coverslips in 6-well plates
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or a chemotherapy agent)
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.5% in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
Induce DNA damage (e.g., irradiate the cells or add a DNA-damaging drug) and incubate for a further period (e.g., 4-8 hours) to allow for foci formation.
-
-
Fixation and Permeabilization:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in this compound-treated cells compared to the control (in the presence of DNA damage) indicates disruption of HR repair.
-
Visualizations
Caption: Dual mechanism of this compound and synergy with DNA damaging agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following VLX600 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing apoptosis induced by the novel anti-cancer agent VLX600 using flow cytometry. This document includes an overview of this compound, detailed experimental protocols for apoptosis detection, and templates for data presentation and analysis.
Introduction to this compound and Its Mechanism of Action
This compound is a small molecule iron chelator that has shown anti-cancer activity in preclinical and clinical studies. Its primary mechanism of action involves the sequestration of intracellular iron, which is essential for numerous cellular processes, including DNA synthesis and mitochondrial respiration. By depleting iron, this compound disrupts mitochondrial function, specifically inhibiting oxidative phosphorylation (OXPHOS). This leads to a state of metabolic stress within cancer cells.
While this compound has been shown to induce a form of autophagy-dependent cell death in some cancer models, it can also trigger or sensitize cancer cells to apoptosis, particularly in combination with other therapeutic agents. The induction of apoptosis by iron chelators is often linked to the generation of reactive oxygen species (ROS), mitochondrial outer membrane permeabilization, and the subsequent activation of the caspase cascade.
Data Presentation
While this compound has been documented to induce apoptosis, particularly in synergistic combinations with other drugs, specific quantitative data from single-agent flow cytometry studies across various cancer cell lines, concentrations, and time points are not extensively available in publicly accessible literature. Researchers are encouraged to generate this data empirically using the protocols provided below. The following tables are templates for the clear and structured presentation of quantitative flow cytometry data for easy comparison.
Table 1: Apoptosis Induction by this compound in [Cell Line Name] at 24 Hours
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | ||||
| [Concentration 1] | ||||
| [Concentration 2] | ||||
| [Concentration 3] |
Table 2: Time-Course of Apoptosis Induction by [Concentration] µM this compound in [Cell Line Name]
| Time Point (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Experimental Protocols
A widely used and reliable method for the quantitative analysis of apoptosis by flow cytometry is staining with Annexin V and a viability dye such as Propidium Iodide (PI).[1]
Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[2]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound for the indicated time periods. Include an untreated control.
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[2]
-
Add 5-10 µL of PI staining solution.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via iron chelation and mitochondrial dysfunction.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for analyzing apoptosis by flow cytometry after this compound treatment.
Logical Relationship of Apoptotic Cell Populations
Caption: Gating strategy for identifying cell populations in an apoptosis assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing VLX600 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing VLX600 dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor with a multi-faceted mechanism of action. Its primary functions include:
-
Iron Chelation: this compound is a potent iron chelator. By sequestering intracellular iron, it disrupts essential cellular processes that are iron-dependent.[1][2]
-
Inhibition of Mitochondrial Respiration: As a consequence of iron chelation, this compound inhibits mitochondrial oxidative phosphorylation (OXPHOS).[3][4] This leads to a reduction in ATP production, causing a bioenergetic crisis, particularly in the nutrient-deprived microenvironment of solid tumors.[3]
-
Inhibition of Histone Lysine Demethylases (KDMs): this compound has been shown to inhibit iron-dependent KDM family members.[1][5] This disrupts DNA repair pathways, specifically homologous recombination (HR), which can sensitize cancer cells to DNA-damaging agents.[1][5]
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on available preclinical data, a starting dose of approximately 16 mg/kg administered intravenously (i.v.) twice daily (b.i.d.) for five consecutive days has been used in colon cancer xenograft models in NMRI mice.[6] However, the optimal dose will depend on the specific tumor model, mouse strain, and experimental endpoint. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q3: What is a suitable vehicle for formulating this compound for in vivo studies?
A3: While a specific, universally validated vehicle for this compound is not consistently reported in the literature, it is known to be a poorly water-soluble compound. For intravenous administration of such compounds, a common approach is to use a co-solvent system. A typical formulation strategy for poorly soluble drugs for intravenous injection in mice involves a mixture of solvents like DMSO, polyethylene glycol (PEG), and saline or a cyclodextrin-based formulation.[6][7][8] It is essential to first test the vehicle alone for any potential toxicity in a control group of animals.
Q4: What are the known pharmacokinetic (PK) parameters of this compound?
A4: A Phase I clinical trial in patients with refractory advanced solid tumors provides some insight into the pharmacokinetics of this compound. Following intravenous administration, this compound was found to be rapidly distributed and had a terminal half-life of 4-5 hours.[8][9]
Q5: What are the potential off-target effects of this compound?
A5: As an iron chelator, this compound has the potential to affect various iron-dependent cellular processes. While this is central to its on-target anticancer effect, it could also lead to off-target toxicities. Monitoring for signs of iron-deficiency anemia, such as splenomegaly, has been noted in some preclinical studies.[1] It is important to include comprehensive toxicological assessments in your in vivo studies.
Troubleshooting Guides
Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Formulation | Ensure this compound is fully solubilized in the vehicle. Prepare the formulation fresh before each administration. Visually inspect for any precipitation. |
| Inaccurate Dosing | Calibrate all equipment used for dose preparation and administration. Ensure consistent injection volume and speed for intravenous administration. |
| Tumor Heterogeneity | Use a consistent and low passage number for your cancer cell line. Ensure a uniform number of viable cells are implanted for each animal. |
| Animal Variability | Use age- and weight-matched animals. Randomize animals into treatment and control groups. |
Issue 2: Lack of expected anti-tumor efficacy.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Dosage | The administered dose may be too low to achieve a therapeutic concentration in the tumor. Perform a dose-response study to identify the optimal biological dose. |
| Poor Bioavailability | If using a route other than intravenous, consider that the drug may not be efficiently absorbed. Intravenous administration is recommended for initial efficacy studies to ensure systemic exposure. |
| Drug Instability | This compound solution may not be stable over time. Prepare fresh formulations for each treatment day and store stock solutions appropriately as per the manufacturer's instructions. |
| Target Not Present or Pathway Inactive | Confirm that the tumor model expresses the targets of this compound and that the relevant signaling pathways are active. For example, assess the iron dependency of the cancer cells. |
Issue 3: Unexpected toxicity or adverse effects in treated animals (e.g., significant weight loss, lethargy).
| Possible Cause | Troubleshooting Step |
| Dose is Too High | The administered dose may be above the maximum tolerated dose (MTD). Conduct an MTD study to determine a safe dose range for your specific animal model. |
| Vehicle Toxicity | The vehicle used to dissolve this compound may be causing toxicity. Always include a vehicle-only control group to assess the effects of the formulation components. |
| Off-Target Effects | As an iron chelator, this compound can have systemic effects. Monitor for signs of toxicity such as changes in blood counts (anemia) and organ function through hematology and clinical chemistry analysis at the end of the study.[1] |
| Rapid Injection | For intravenous administration, injecting the solution too quickly can cause adverse events. Administer the dose slowly and consistently. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dose and Schedule | Route of Administration | Observed Efficacy | Reference |
| Colon Cancer Xenografts (HCT116 and HT29) | NMRI nu/nu mice | ~16 mg/kg, b.i.d., 5 days | Intravenous (i.v.) | Tumor growth inhibition | [6] |
| Mycobacterium abscessus pulmonary infection | Murine model | 5 and 10 mg/kg | Not specified | Significant reduction in bacterial burden and inflammation | [1] |
Table 2: Clinical Pharmacokinetics of this compound (Phase I Study)
| Parameter | Value | Reference |
| Administration Route | Intravenous (i.v.) infusion | [9] |
| Dosing Schedule | Days 1, 8, and 15 of a 28-day cycle | [9] |
| Terminal Half-life (t1/2) | 4-5 hours | [8] |
| Best Response | Stable disease in 32% of patients | [9] |
| Maximum Tolerated Dose (MTD) | Not reached in the reported study | [9] |
Experimental Protocols
Protocol 1: General Procedure for a Mouse Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., sterile PBS or a mix with Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers 2-3 times per week. The formula Tumor Volume = (Length x Width²) / 2 is commonly used.
-
-
Animal Randomization and Treatment:
-
Randomize mice with established tumors into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Prepare the this compound formulation and vehicle control fresh on each day of dosing.
-
Administer this compound or vehicle via the chosen route (e.g., intravenous injection) according to the planned schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe animals daily for any clinical signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
Collect blood and major organs for toxicological assessment if required.
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Animal Restraint:
-
Place the mouse in a suitable restraint device, allowing access to the tail.
-
-
Vein Dilation:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a short period to dilate the lateral tail veins.
-
-
Injection:
-
Clean the tail with an alcohol swab.
-
Using a new, sterile, small-gauge needle (e.g., 27-30G) attached to the syringe containing the this compound formulation, carefully insert the needle into one of the lateral tail veins, bevel up.
-
Slowly inject the solution. Successful injection is indicated by the absence of resistance and no bleb formation under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to cancer cell death.
References
- 1. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
VLX600 Technical Support Center: Solubility and Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of VLX600 for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] Several suppliers also indicate solubility in ethanol and dimethylformamide (DMF).[2][4]
Q2: What is the solubility of this compound in common organic solvents?
A2: The solubility of this compound can vary slightly between batches and suppliers. However, the generally reported solubilities are provided in the table below. It is recommended to use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[3]
Q3: Is this compound stable in solution?
A3: this compound is reported to be unstable in solution, and it is highly recommended to prepare solutions fresh for each experiment.[3] If storage of a stock solution is unavoidable, it should be stored at -20°C or -80°C and used as quickly as possible. Avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in cell culture media?
A4: There is limited published data on the long-term stability of this compound in aqueous cell culture media. Due to its inherent instability in solution and limited aqueous solubility, it is recommended to add this compound to the cell culture medium immediately before treating the cells. One study noted a slow precipitation process over 48 hours in a 30% DMSO/water mixture, suggesting that this compound's stability in aqueous solutions is time-dependent.
Q5: I observed precipitation when I added my this compound stock solution to the cell culture media. What should I do?
A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Data Presentation: this compound Solubility
| Solvent | Solubility | Source |
| DMSO | ~25 mg/mL | [1][3] |
| DMSO | ~20 mg/mL | [2][4] |
| DMF | ~20 mg/mL | [2][4] |
| Ethanol | ~1 mg/mL | [2][4] |
Note: The molecular weight of this compound is 317.35 g/mol .[1] This can be used to convert the solubility from mg/mL to a molar concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.17 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.17 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath and sonication may be necessary to fully dissolve the compound.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for longer-term storage. It is highly recommended to use the solution as soon as possible after preparation.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration. It is critical to add the this compound stock solution to the media and mix immediately. Do not add media to the concentrated DMSO stock.
-
For example, to prepare a final concentration of 10 µM this compound in 10 mL of media, you can perform a 1:1000 dilution by adding 10 µL of the 10 mM stock solution to 10 mL of media.
-
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, refer to the Troubleshooting Guide.
-
Add the final working solution to your cell cultures immediately after preparation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Prepare a more dilute intermediate stock solution in DMSO before the final dilution in media.- Increase the final volume of the cell culture media.- Ensure the final concentration of DMSO in the media is as low as possible (ideally <0.5%) to minimize solvent toxicity. |
| The temperature of the cell culture medium is too low. | Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. | |
| Incomplete dissolution of the initial stock solution. | Ensure the this compound is fully dissolved in DMSO before preparing the working solution. Sonication or gentle warming may be required. | |
| Inconsistent experimental results | Degradation of this compound in solution. | Always prepare fresh working solutions of this compound for each experiment. Avoid using stock solutions that have been stored for an extended period or have undergone multiple freeze-thaw cycles. |
| Adsorption of the compound to plasticware. | Use low-adhesion plasticware for preparing and storing this compound solutions. | |
| Cell toxicity unrelated to this compound's mechanism of action | High concentration of DMSO in the final culture medium. | Keep the final DMSO concentration below 0.5% (v/v). Perform a vehicle control experiment with the same concentration of DMSO to assess its effect on the cells. |
Visualizations
References
Troubleshooting VLX600 resistance in cancer cell lines
VLX600 Resistance Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that targets mitochondrial function in cancer cells. It acts as a mild inhibitor of mitochondrial respiration, leading to a bioenergetic catastrophe, particularly in the metabolically compromised and hypoxic microenvironments found deep within solid tumors.[1][2] This disruption of the cell's energy supply induces cell death, especially in dormant or "sleeping" cancer cells that are often resistant to conventional chemotherapy and radiotherapy.[2][3][4]
Q2: My cancer cell line is showing unexpected resistance to this compound. What are the potential mechanisms?
A2: Resistance to this compound can arise from several factors. One key mechanism is metabolic reprogramming, where cancer cells compensate for inhibited mitochondrial function by upregulating alternative energy pathways, such as glycolysis.[2] Additionally, this compound has been identified as an iron chelator that can disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs).[5][6][7][8] Therefore, alterations in DNA repair pathways could also contribute to resistance. A protective autophagic response has also been observed in some cell lines following this compound treatment.[1]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. This is determined through a dose-response cell viability assay. A common method to develop resistance in the lab is by exposing cancer cells to gradually increasing concentrations of the drug over time.[9][10]
Q4: Are there known biomarkers for this compound sensitivity?
A4: While specific biomarkers are still under investigation, sensitivity to this compound is closely linked to the metabolic state of the cancer cell. Cells that are highly dependent on mitochondrial oxidative phosphorylation and have a limited capacity to switch to glycolysis are more likely to be sensitive.[2] The expression and activity of mitochondrial proteins and components of the electron transport chain could serve as potential indicators.
Troubleshooting Common Issues
Issue 1: High IC50 Value Observed in a Typically Sensitive Cell Line
-
Possible Cause 1: Experimental Variability. Inconsistent cell seeding density, variations in drug concentration, or issues with the viability assay can all lead to inaccurate IC50 values.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities and treatment durations for all experiments.[11]
-
Verify Drug Concentration: Prepare fresh drug dilutions for each experiment and verify the stock solution's concentration.
-
Optimize Viability Assay: Confirm that the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell line.
-
-
Possible Cause 2: Altered Cell Line Characteristics. Cell lines can change over time with repeated passaging, potentially leading to a more resistant phenotype.
-
Troubleshooting Steps:
-
Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Use Low-Passage Cells: Whenever possible, use cells that have been passaged fewer times to maintain their original characteristics.
-
Issue 2: Inconsistent Results Between Replicate Experiments
-
Possible Cause: Technical Errors. This can include pipetting errors, uneven cell distribution in multi-well plates, or fluctuations in incubator conditions (CO2, temperature, humidity).
-
Troubleshooting Steps:
-
Randomize Plate Layout: To minimize edge effects, randomize the placement of samples and controls on your microplates.[11]
-
Automate Processes: Where possible, use automated liquid handlers for drug dilutions and cell plating to improve reproducibility.[11]
-
Monitor Incubator Conditions: Regularly check and calibrate your incubator to ensure a stable environment for cell growth.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in different cancer cell lines, providing a baseline for sensitivity. Note that values can vary based on experimental conditions.
| Cell Line | Cancer Type | Reported IC50 (µM) | Notes |
| HCT 116 (Spheroid) | Colon Carcinoma | ~10 | This compound potently reduces cell viability in 3D culture models.[1] |
| Neuroblastoma Cells | Neuroblastoma | ~0.2 - 0.4 | Neuroblastoma cells show significant vulnerability to this compound.[12] |
Experimental Protocols
Protocol 1: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the wells and add the media containing the different drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a method to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation: The day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for one hour prior to the assay.
-
Compound Loading: Load the injection ports of the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and a mix of rotenone/antimycin A). This compound would be added to the appropriate wells prior to starting the assay.
-
Seahorse XF Analyzer Run: Calibrate the instrument and then run the assay, which involves sequential injections of the compounds and measurement of OCR.
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function such as basal respiration, ATP production, and maximal respiration.[13]
Visualizations
References
- 1. | BioWorld [bioworld.com]
- 2. New drug candidate starves dormant cancer cells - Uppsala University [uu.se]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. mb.cision.com [mb.cision.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing VLX600 Efficacy in Hypoxic Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating the efficacy of VLX600 in hypoxic tumor microenvironments.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct support for common experimental issues.
Question 1: We are observing reduced this compound efficacy in our 3D tumor spheroid model under hypoxic conditions compared to 2D monolayer cultures. What could be the contributing factors?
Answer: This is a common and expected observation. Several factors contribute to the differential efficacy of this compound in 3D models versus traditional 2D cultures, especially under hypoxic conditions:
-
Drug Penetration: 3D tumor spheroids mimic the diffusion barriers present in solid tumors. This compound may not efficiently penetrate the deeper, more hypoxic core of the spheroids, leading to a reduced effective concentration in the target cells.
-
Cellular Quiescence: The hypoxic core of spheroids often contains a large population of quiescent (non-proliferating) cells. While this compound is known to target quiescent cells, its efficacy can still be influenced by the extreme metabolic adaptations in this microenvironment.
-
Altered Metabolism: Cells in the hypoxic core have a significantly altered metabolism, relying heavily on glycolysis. While this compound targets mitochondrial respiration, the profound metabolic shift in these cells might offer compensatory survival mechanisms.
-
Induction of Pro-Survival Pathways: Chronic hypoxia can induce the expression of pro-survival genes, such as those regulated by HIF-1α, which may counteract the cytotoxic effects of this compound.
Troubleshooting Suggestions:
-
Optimize Treatment Duration and Concentration: Increase the incubation time or the concentration of this compound to facilitate better penetration into the spheroid core.
-
Combination Therapy: Consider combining this compound with drugs that target glycolysis or other survival pathways active in hypoxic cells.
-
Characterize Spheroid Heterogeneity: Use techniques like pimonidazole staining to visualize the hypoxic regions and correlate them with markers of cell death to assess drug penetration and efficacy in different zones of the spheroid.
Question 2: We are seeing inconsistent induction of apoptosis (measured by caspase-3 activity) with this compound treatment in our hypoxic cancer cell line. What are the potential reasons for this variability?
Answer: Inconsistent apoptosis induction with this compound in hypoxic conditions can stem from several sources:
-
Autophagy Induction: this compound is a known inducer of autophagy, a cellular self-digestion process that can act as a survival mechanism under stress.[1] If autophagy is robustly activated, it may delay or inhibit the onset of apoptosis.
-
Cell Line-Specific Differences: The balance between autophagy and apoptosis is highly dependent on the genetic background of the cancer cell line. Some cell lines may preferentially undergo autophagy as a primary response to this compound-induced mitochondrial stress.
-
Severity and Duration of Hypoxia: The level and duration of hypoxia can influence the cellular response. Severe, prolonged hypoxia may prime cells for survival through metabolic adaptation and upregulation of anti-apoptotic proteins, making them less susceptible to this compound-induced apoptosis.
-
Experimental Variability: Inconsistent oxygen levels in the hypoxia chamber can lead to variable cellular responses.
Troubleshooting Suggestions:
-
Monitor Autophagy: In addition to caspase-3 activity, assess markers of autophagy, such as the conversion of LC3-I to LC3-II by Western blot. This will provide a more complete picture of the cellular response to this compound.
-
Inhibit Autophagy: Use autophagy inhibitors like chloroquine or bafilomycin A1 in combination with this compound to determine if blocking the autophagic response enhances apoptosis.
-
Standardize Hypoxia Protocol: Ensure consistent and validated hypoxic conditions (e.g., 1% O2) using a calibrated hypoxia chamber and appropriate quality controls.
-
Time-Course Experiments: Perform detailed time-course experiments to capture the dynamics of both autophagy and apoptosis induction.
Question 3: We are planning a combination study with this compound and a PARP inhibitor. What is the rationale for this combination, and are there any published data to support it?
Answer: The combination of this compound with a PARP inhibitor is a rational approach based on mechanistic synergy. This compound, as an iron chelator, has been shown to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs).[2][3][4] This inhibition blocks the recruitment of essential HR repair proteins, like RAD51, to sites of DNA double-strand breaks.
PARP inhibitors are highly effective in tumors with pre-existing HR defects (e.g., those with BRCA1/2 mutations). By inducing an "HR-deficient" phenotype in HR-proficient cancer cells, this compound can sensitize them to PARP inhibitors, creating a synthetic lethal interaction.[2][3][4]
Published preclinical data in ovarian cancer cell lines have demonstrated significant synergy between this compound and the PARP inhibitor olaparib.[5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound.
Table 1: Synergistic Effects of this compound and Olaparib in Ovarian Cancer Cell Lines [5]
| Cell Line | Treatment | Colony Formation Inhibition (Normalized to Vehicle) | Combination Index (CI) |
| OVCAR-8 | 20 nM Olaparib | ~15% | |
| 20 nM this compound | ~10% | ||
| 20 nM Olaparib + 20 nM this compound | ~60% | < 1 (Synergistic) | |
| PEO14 | 20 nM Olaparib | ~20% | |
| 20 nM this compound | ~5% | ||
| 20 nM Olaparib + 20 nM this compound | ~75% | < 1 (Synergistic) | |
| OV90 | 40 nM Olaparib | ~25% | |
| 40 nM this compound | ~15% | ||
| 40 nM Olaparib + 40 nM this compound | ~80% | < 1 (Synergistic) |
Combination Index (CI) values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: Synergistic Effects of this compound and Cisplatin in Ovarian Cancer Cell Lines [6]
| Cell Line | Treatment | Colony Formation Inhibition (Normalized to Vehicle) | Combination Index (CI) |
| OVCAR-8 | 1 µM Cisplatin | ~40% | |
| 20 nM this compound | ~10% | ||
| 1 µM Cisplatin + 20 nM this compound | ~85% | < 1 (Synergistic) | |
| PEO14 | 0.5 µM Cisplatin | ~30% | |
| 20 nM this compound | ~5% | ||
| 0.5 µM Cisplatin + 20 nM this compound | ~70% | < 1 (Synergistic) |
Combination Index (CI) values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Tumor Hypoxia using Pimonidazole Staining
Objective: To visualize and quantify hypoxic regions in tumor tissue or 3D spheroids.
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™-1)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or acetone)
-
Blocking solution (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: Anti-pimonidazole mouse monoclonal antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure (In Vivo):
-
Prepare a 30 mg/mL solution of pimonidazole hydrochloride in sterile 0.9% saline.[6][7]
-
Inject tumor-bearing mice intravenously with 60 mg/kg of the pimonidazole solution.[6][7]
-
Euthanize the mice and excise the tumors.
-
Fix the tumors in 4% paraformaldehyde overnight at 4°C.
-
Process the tissue for paraffin embedding or cryosectioning.
-
For immunofluorescence staining, deparaffinize and rehydrate paraffin sections, or directly use cryosections.
-
Perform antigen retrieval if necessary (for paraffin sections).
-
Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the anti-pimonidazole primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash sections three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips using an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Procedure (In Vitro - Spheroids):
-
Culture tumor spheroids to the desired size.
-
Add pimonidazole hydrochloride to the culture medium at a final concentration of 100-200 µM.
-
Incubate under hypoxic conditions for 2-4 hours.
-
Carefully wash the spheroids with PBS.
-
Fix, embed, and section the spheroids as you would for tumor tissue.
-
Proceed with the immunofluorescence staining protocol as described above.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
Objective: To quantify the activity of caspase-3 as a measure of apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Seed cells in a 96-well plate and treat with this compound under normoxic or hypoxic conditions. Include untreated controls.
-
Induce apoptosis according to your experimental design.
-
Lyse the cells by adding 50 µL of chilled lysis buffer to each well and incubate on ice for 10 minutes.[8]
-
Prepare the reaction buffer by adding DTT according to the kit manufacturer's instructions.
-
Add 50 µL of the 2X reaction buffer to each well.[8]
-
Add 5 µL of the DEVD-pNA substrate to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated controls.
Protocol 3: Clonogenic Survival Assay
Objective: To assess the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat cells with this compound at various concentrations for the desired duration under normoxic or hypoxic conditions.
-
After treatment, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin and resuspend the cells to create a single-cell suspension.
-
Count the viable cells (e.g., using trypan blue exclusion).
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and expected toxicity) into 6-well plates containing fresh complete medium.
-
Incubate the plates in a standard cell culture incubator (normoxic conditions) for 1-3 weeks, or until colonies of at least 50 cells are visible in the control wells.
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 15-30 minutes.
-
Remove the fixative and stain the colonies with crystal violet solution for 30-60 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Protocol 4: Western Blot for LC3-I/II Conversion
Objective: To monitor the induction of autophagy by detecting the conversion of LC3-I to the lipidated form, LC3-II.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels (12-15% acrylamide is recommended for better separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound. For autophagic flux experiments, include a condition where cells are co-treated with an autophagy inhibitor (e.g., 50 µM chloroquine or 100 nM bafilomycin A1) for the last 2-4 hours of the this compound treatment.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a high-percentage acrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, and a further accumulation of LC3-II in the presence of an autophagy inhibitor, indicates an induction of autophagic flux.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Hypoxic Tumor Cells
This compound exerts its anti-cancer effects through a multi-faceted mechanism, particularly in the challenging hypoxic tumor microenvironment.
Caption: Mechanism of this compound in hypoxic tumor cells.
Experimental Workflow for Evaluating this compound Efficacy
A logical workflow is crucial for systematically evaluating the efficacy of this compound and potential combination therapies.
References
- 1. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Cisplatin-based combination therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of VLX600 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of VLX600 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that has shown selective cytotoxic activity against malignant cells.[1] Its primary on-target effect is the chelation of intracellular iron, which leads to the inhibition of oxidative phosphorylation (OXPHOS) and mitochondrial dysfunction, ultimately causing a bioenergetic catastrophe and cell death in cancer cells.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Besides its high affinity for iron, this compound has been shown to bind to other divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺).[3] This interaction with other metal ions can lead to off-target effects that may confound experimental results. It is crucial to differentiate between the intended on-target effects related to iron chelation and any unintended effects stemming from the chelation of other metal ions.
Q3: How can I determine if the observed effects in my experiment are on-target or off-target?
A3: A key strategy to differentiate on-target from off-target effects is to perform rescue experiments. By supplementing the experimental system with the target ion (iron), you can assess whether the observed phenotype is reversed. If the addition of iron rescues the effect of this compound, it strongly suggests an on-target mechanism.[4] Conversely, if the phenotype persists despite iron supplementation, it may indicate off-target effects.
Q4: What are the typical downstream cellular processes affected by this compound?
A4: The primary consequence of this compound's on-target activity is mitochondrial dysfunction, characterized by decreased oxygen consumption and reduced ATP production.[5] Additionally, this compound is known to induce autophagy, a cellular recycling process.[1][4] Monitoring these downstream events can serve as a reliable readout for this compound's activity.
Troubleshooting Guides
This section provides structured guidance to troubleshoot common issues encountered during experiments with this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
Possible Cause: The observed phenotype might be a result of off-target effects, particularly the chelation of metal ions other than iron.
Troubleshooting Workflow:
Caption: Workflow to dissect on-target vs. off-target effects of this compound.
Experimental Protocols:
-
Iron Rescue Experiment: This experiment aims to confirm that the observed cellular phenotype is due to the iron-chelating activity of this compound.
-
Zinc and Copper Supplementation Experiments: These experiments test the hypothesis that the observed effects are due to the chelation of zinc or copper.
Issue 2: High Degree of Cell Death Not Correlating with Mitochondrial Dysfunction
Possible Cause: The observed cytotoxicity may be due to off-target effects unrelated to mitochondrial respiration.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response curve for this compound and correlate the IC50 for cell viability with the EC50 for mitochondrial dysfunction (e.g., inhibition of oxygen consumption). A significant discrepancy between these values may suggest off-target toxicity.
-
Metal Ion Rescue: Conduct iron, zinc, and copper rescue experiments as described above, using cell viability as the primary readout.
-
Use of Structurally Unrelated Iron Chelators: Compare the phenotype induced by this compound with that of other structurally different iron chelators (e.g., Deferoxamine, Deferasirox). If the phenotype is not recapitulated, it may point to an off-target effect specific to the chemical structure of this compound.
Experimental Protocols
Metal Ion Rescue/Supplementation Experiments
This protocol is designed to differentiate the on-target (iron chelation) from potential off-target (zinc or copper chelation) effects of this compound.
Methodology:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Metal Ions (Optional but Recommended): Pre-incubate the cells with the respective metal salt solution (FeCl₃, ZnCl₂, or CuCl₂) for 2-4 hours before adding this compound. This allows for cellular uptake of the ions.
-
Co-treatment: Treat the cells with this compound in the presence or absence of the metal salt. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a duration appropriate to observe the phenotype of interest (e.g., 24-72 hours for cell viability assays).
-
Endpoint Analysis: Assess the desired endpoint (e.g., cell viability, mitochondrial function, autophagy).
Recommended Concentrations:
| Compound | Stock Concentration | Working Concentration Range | Notes |
| This compound | 10 mM in DMSO | 1 - 10 µM | Optimal concentration should be determined by a dose-response experiment. |
| FeCl₃ | 10 mM in sterile water | 10 - 100 µM | Prepare fresh. Ferric citrate can also be used. |
| ZnCl₂ | 10 mM in sterile water | 1 - 20 µM | High concentrations can be toxic. |
| CuCl₂ | 10 mM in sterile water | 1 - 10 µM | High concentrations can be toxic. |
Assessment of Mitochondrial Dysfunction
The on-target effect of this compound leads to mitochondrial dysfunction. This can be quantified by measuring the oxygen consumption rate (OCR) and the mitochondrial membrane potential (ΔΨm).
a) Oxygen Consumption Rate (OCR) Measurement
Methodology (using a Seahorse XF Analyzer):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Treatment: Treat cells with this compound with or without metal ion supplementation for the desired duration.
-
Assay Preparation: Wash and incubate the cells in XF assay medium at 37°C in a non-CO₂ incubator for 1 hour.
-
Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
b) Mitochondrial Membrane Potential (ΔΨm) Measurement
Methodology (using JC-1 dye):
-
Cell Treatment: Treat cells with this compound with or without metal ion supplementation. Include a positive control for depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Analysis: Analyze the cells using fluorescence microscopy or a fluorescence plate reader. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
-
Data Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Assessment of Autophagic Flux
This compound is known to induce autophagy. Measuring autophagic flux provides a robust readout of this compound's cellular activity.
Methodology (LC3-II Western Blot):
-
Cell Treatment: Treat cells with this compound with or without metal ion supplementation. For each condition, include a parallel treatment with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.
-
Cell Lysis: Harvest and lyse the cells.
-
Western Blotting: Perform SDS-PAGE and Western blot analysis using an antibody against LC3.
-
Data Analysis: The accumulation of LC3-II in the presence of a lysosomal inhibitor is indicative of autophagic flux. An increase in LC3-II levels upon this compound treatment, which is further enhanced by the lysosomal inhibitor, confirms an induction of autophagic flux.
Caption: Simplified signaling pathway of this compound's on-target effects.
By following these troubleshooting guides and experimental protocols, researchers can more effectively dissect the on-target and off-target effects of this compound, leading to more accurate and reliable experimental outcomes.
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divalent Metal Ions Boost Effect of Nucleic Acids Delivered by Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-agilent.com [chem-agilent.com]
- 5. researchgate.net [researchgate.net]
VLX600 treatment duration for maximal therapeutic effect
Welcome to the technical support center for VLX600. This resource is designed to assist researchers, scientists, and drug development professionals with their experimental design and troubleshooting needs when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration of this compound to achieve the maximal therapeutic effect?
A1: The maximal therapeutic effect of this compound is currently under investigation and a definitive optimal duration has not been established. However, existing preclinical and clinical data provide guidance for experimental design.
-
In Vitro Studies: In cell culture experiments, significant effects of this compound on mitochondrial respiration and downstream signaling pathways have been observed within a 24-hour period.[1] Some studies have extended treatment up to 72 hours to assess cytotoxicity and impact on homologous recombination.[2] The ideal duration for your experiment will depend on the specific cell line and the endpoint being measured. A time-course experiment (e.g., 8, 24, 48, 72 hours) is recommended to determine the optimal exposure time for your model system.
-
In Vivo Studies: Preclinical xenograft models have utilized various treatment schedules. For example, in combination therapy studies, this compound has been administered alongside other chemotherapeutic agents over several weeks.[2]
-
Clinical Trials: In a Phase I clinical trial involving patients with advanced solid tumors, this compound was administered intravenously on days 1, 8, and 15 of a 28-day treatment cycle.[3][4] While this trial was primarily focused on safety and did not establish a maximum tolerated dose, it provides a clinically evaluated dosing schedule.[3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is an iron chelator that disrupts intracellular iron metabolism. This leads to the inhibition of mitochondrial respiration, resulting in a bioenergetic catastrophe and ultimately, tumor cell death.[3] It has been shown to be particularly effective against quiescent cells found in the nutrient-deprived and hypoxic cores of solid tumors.
Q3: Are there any known secondary mechanisms of action for this compound?
A3: Yes, emerging research indicates that this compound also disrupts homologous recombination (HR) repair of DNA double-strand breaks. It achieves this by inhibiting iron-dependent histone lysine demethylases (KDMs), which are crucial for the recruitment of HR repair proteins like RAD51. This suggests a potential synergistic effect when combined with PARP inhibitors or platinum-based chemotherapies in HR-proficient cancers.[2][5][6]
Q4: I am not observing the expected cytotoxicity with this compound in my cell line. What are some potential reasons?
A4: Several factors could contribute to a lack of cytotoxicity:
-
Nutrient Availability: this compound shows preferential cytotoxicity towards quiescent cells in nutrient-deprived conditions, characteristic of the tumor microenvironment. Standard cell culture media are often rich in nutrients and may mask the full effect of the drug. Consider using culture conditions that mimic a more nutrient-restricted environment.
-
Cellular Iron Content: The efficacy of this compound is dependent on its ability to chelate intracellular iron. Cell lines with inherently low iron levels may be less sensitive.
-
Drug Concentration and Treatment Duration: Ensure that you are using an appropriate concentration of this compound and treating for a sufficient duration. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cellular Metabolism: Cells that are highly dependent on glycolysis for energy production may be less sensitive to inhibitors of mitochondrial respiration like this compound.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, preclinical data suggests that this compound can synergize with other chemotherapeutic agents. For example, it has been shown to enhance the efficacy of oxaliplatin in colon cancer xenograft models.[2] Its ability to disrupt homologous recombination also suggests potential synergy with PARP inhibitors and platinum compounds in ovarian cancer cells.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Treatment Durations and Observed Effects
| Cell Line | Treatment Duration | Concentration | Observed Effect |
| Neuroblastoma Cells | 8 and 24 hours | IC50 concentrations | Significant decrease in MYCN protein levels at 24 hours.[1] |
| Ovarian Cancer Cells | 72 hours | Various | Disruption of homologous recombination, synergy with PARP inhibitors and cisplatin.[2] |
Table 2: Phase I Clinical Trial Dosing Information
| Parameter | Value |
| Dosing Schedule | Intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[3][4] |
| Anticipated Treatment Cycles | 6 cycles, with the option to continue.[4] |
| Maximum Tolerated Dose (MTD) | Not identified as the study was closed early.[3] |
| Best Response | Stable disease in 32% of patients; no objective responses observed.[3] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a general guideline for measuring the effect of this compound on the oxygen consumption rate (OCR) in cultured cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
This compound Treatment: On the day of the assay, replace the culture medium with fresh assay medium containing the desired concentration of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 2, 6, 24 hours).
-
Assay Execution:
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
-
-
Data Analysis: Normalize the OCR data to cell number. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Protocol 2: Homologous Recombination (HR) Assay using DR-GFP Reporter
This protocol describes a method to assess the impact of this compound on HR efficiency using a cell line containing a DR-GFP reporter system.
Materials:
-
OVCAR-8-DR-GFP cells (or other suitable cell line)
-
I-SceI expression plasmid
-
Transfection reagent
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the DR-GFP reporter cell line at an appropriate density.
-
Transfection: Transfect the cells with the I-SceI expression plasmid to induce a double-strand break in the reporter construct.
-
This compound Treatment: Immediately following transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair via HR, leading to the expression of GFP.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the this compound-treated samples compared to the vehicle control indicates an inhibition of HR.
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Secondary mechanism of action of this compound.
Caption: Experimental workflow for assessing mitochondrial respiration.
References
- 1. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating VLX600-Induced Toxicity in Normal Cells
Welcome to the technical support center for VLX600. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating this compound-induced toxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel iron chelator that primarily functions by interfering with intracellular iron metabolism. This action leads to the inhibition of mitochondrial respiration and a subsequent bioenergetic catastrophe, ultimately resulting in tumor cell death.[1] this compound has been shown to be preferentially cytotoxic towards quiescent cells within the nutrient-deprived and hypoxic microenvironments of solid tumors.
Q2: Is this compound toxic to normal, non-cancerous cells?
A2: Preclinical studies and a Phase I clinical trial have shown that this compound is generally well-tolerated.[1] However, like many anti-cancer agents, it can exert some effects on normal cells. The most frequently reported drug-related adverse events in the clinical trial were fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, and decreased appetite.[1] Research indicates that this compound is less cytotoxic to normal cells compared to cancer cells, particularly those in a metabolically compromised state.[2] For instance, the untransformed hTERT-RPE1 cell line has been reported to be relatively insensitive to this compound.[3]
Q3: Why does this compound show preferential toxicity to cancer cells?
A3: The selective action of this compound is linked to the unique metabolic state of cancer cells, especially those in poorly vascularized regions of a tumor. These cells are often in a state of metabolic stress with limited access to nutrients and oxygen. This compound's inhibition of mitochondrial oxidative phosphorylation (OXPHOS) is particularly detrimental to these cells, which are already struggling to meet their energy demands.[4] Normal cells, with their more stable metabolic state and access to nutrients, appear to be more resilient to the effects of this compound.
Q4: Can I reverse the effects of this compound with iron supplementation?
A4: While this compound's mechanism is based on iron chelation, simply adding iron back to the culture medium may not be a straightforward method to rescue normal cells without compromising the anti-cancer efficacy. One study found that premixing this compound with Fe(III), Zn(II), and Cu(II) salts had little overall effect on its cytotoxicity in cancer cell lines. This suggests that the intracellular mechanism of action is complex and not easily reversible by extracellular ion supplementation.
Troubleshooting Guide: Managing Off-Target Toxicity in Normal Cells
This guide provides troubleshooting strategies for researchers observing higher-than-expected toxicity in normal cell lines during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| High cytotoxicity in normal cell lines at expected therapeutic concentrations. | Metabolic Stress in Culture: Low glucose or glutamine levels in the culture medium can mimic the tumor microenvironment, making normal cells more susceptible to this compound. | Optimize Culture Conditions: • Ensure the culture medium has adequate glucose concentrations (e.g., standard glucose levels of 4.5 g/L). • Maintain a consistent feeding schedule to prevent nutrient depletion. • Monitor the pH of the medium, as acidic conditions can indicate metabolic stress. |
| Non-specific cell death affecting both normal and cancer cell co-cultures. | Oxidative Stress: As an inhibitor of mitochondrial respiration, this compound can lead to the generation of reactive oxygen species (ROS), which can cause damage to both normal and cancerous cells. | Introduce Antioxidants: • Consider the addition of a general antioxidant like N-acetylcysteine (NAC) to the culture medium. Start with a low concentration and titrate to find a protective, non-interfering dose. • Always include a vehicle control with the antioxidant alone to assess its baseline effects. |
| Difficulty establishing a therapeutic window between normal and cancer cells. | Inappropriate Cell Model: The chosen normal cell line may have an unusually high metabolic rate or sensitivity to mitochondrial inhibitors. | Cell Line Selection: • Use a well-characterized, non-transformed cell line with a stable metabolic profile, such as the hTERT-RPE1 cell line, which has shown relative insensitivity to this compound.[3] • If possible, use primary cells from a relevant tissue type as a more representative normal cell model. |
Quantitative Data Summary
The following table summarizes the available data on the cytotoxic effects of this compound on a normal cell line in comparison to cancer cell lines.
| Cell Line | Cell Type | Key Observation | Reference |
| hTERT-RPE1 | Untransformed retinal pigment epithelial | Relatively insensitive to this compound; weak induction of autophagy (LC3-II). | [3] |
| HCT116 | Colon Carcinoma | Sensitive to this compound; strong induction of autophagy. | [3] |
| HT29 | Colon Carcinoma | Sensitive to this compound; strong induction of autophagy. | [3] |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay for this compound
This protocol can be used to determine the IC50 of this compound in both normal and cancer cell lines.
Materials:
-
Normal and cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and the vehicle control (e.g., DMSO) alone.
-
Incubate the plates for 48-72 hours.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Mitigating this compound Toxicity with Glucose Supplementation
This protocol is designed to assess if maintaining high glucose levels can protect normal cells from this compound-induced toxicity.
Materials:
-
Normal cell line
-
Cancer cell line (as a control)
-
Standard glucose culture medium (e.g., 4.5 g/L glucose)
-
Low glucose culture medium (e.g., 1 g/L glucose)
-
This compound
-
Cell viability assay reagents
Procedure:
-
Culture both normal and cancer cell lines in both standard and low glucose medium for at least 24 hours prior to the experiment.
-
Seed the cells in 96-well plates in their respective media as described in Protocol 1.
-
Treat the cells with a range of this compound concentrations in both standard and low glucose media.
-
After 48-72 hours of incubation, perform a cell viability assay as described in Protocol 1.
-
Compare the IC50 values of this compound for the normal cell line in standard versus low glucose medium. A higher IC50 in the standard glucose medium would suggest a protective effect.
Visualizations
Caption: Mechanism of this compound action.
References
Refining VLX600 delivery methods for in vivo models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining VLX600 delivery methods for in vivo models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. Primarily, it functions as an iron chelator, binding to both ferric (Fe³⁺) and ferrous (Fe²⁺) ions.[1][2][3] This iron deprivation disrupts essential biological processes within cancer cells, which have a high iron demand.[1][4] Secondly, this compound inhibits mitochondrial oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP levels.[4][5] This metabolic stress is particularly effective against quiescent cancer cells found in the core of solid tumors.[4]
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo studies, a co-solvent formulation is often necessary to ensure solubility and minimize toxicity.
Q3: Is this compound stable in solution?
A3: this compound has limited stability in aqueous solutions and should be prepared fresh before each use. Stock solutions in DMSO can be stored at -20°C for extended periods.
Q4: What are the known downstream effects of this compound treatment?
A4: this compound treatment leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn upregulates genes involved in glycolysis.[4][6] It also leads to the phosphorylation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR signaling pathway, specifically affecting the phosphorylation of its downstream targets 4E-BP1 and p70S6K.[7][8]
Troubleshooting Guide
Issue 1: Drug Precipitation Upon Injection
-
Question: I am observing precipitation of this compound when I administer it intravenously to my mouse model. What could be the cause and how can I prevent it?
-
Answer: Precipitation of poorly soluble drugs like this compound upon intravenous injection is a common issue and can be caused by the rapid dilution of the co-solvent formulation in the aqueous environment of the bloodstream.
-
Solution 1: Optimize Co-solvent Composition: The ratio of co-solvents is critical. A common formulation for poorly soluble drugs involves a mixture of DMSO and a solubilizing agent like polyethylene glycol (PEG) 400. It is important to determine the maximum tolerated dose of the solvent mixture in your animal model.
-
Solution 2: Slow Infusion Rate: Administering the formulation at a slower rate can allow for more gradual dilution and may prevent precipitation.
-
Solution 3: Warm the Formulation: Gently warming the formulation to body temperature (37°C) just before injection can sometimes improve solubility. Ensure the temperature does not degrade the compound.
-
Issue 2: Animal Distress or Toxicity Post-Injection
-
Question: My mice are showing signs of distress (e.g., lethargy, rapid breathing) after intravenous injection of this compound. What could be the cause and what are the mitigation strategies?
-
Answer: Post-injection distress can be due to the toxicity of the drug itself or the vehicle used for administration.
-
Solution 1: Vehicle Toxicity Assessment: It is crucial to perform a tolerability study with the vehicle alone to determine the maximum tolerated dose (MTD) in your specific mouse strain. High concentrations of DMSO can cause hemolysis and other adverse effects.
-
Solution 2: Dose Escalation Study: For this compound, it is recommended to start with a low dose and gradually escalate to determine the optimal therapeutic window with minimal toxicity.
-
Solution 3: Monitor for Hemolysis: Observe blood samples for any signs of hemolysis. If observed, the concentration of the co-solvent, particularly DMSO, should be reduced.
-
Issue 3: Inconsistent Efficacy in Tumor Models
-
Question: I am observing high variability in tumor growth inhibition in my xenograft model treated with this compound. What are the potential reasons for this inconsistency?
-
Answer: Inconsistent efficacy can stem from several factors related to drug formulation, administration, and the tumor model itself.
-
Solution 1: Ensure Complete Solubilization: Visually inspect the formulation for any undissolved particles before each injection. Incomplete solubilization will lead to inconsistent dosing.
-
Solution 2: Fresh Preparation: Due to the instability of this compound in solution, always prepare the formulation fresh for each round of injections.
-
Solution 3: Standardize Administration Technique: Ensure that the intravenous injection technique is consistent across all animals to minimize variability in the delivered dose.
-
Solution 4: Tumor Heterogeneity: Be aware that patient-derived xenograft (PDX) models can exhibit significant heterogeneity, which may contribute to variable drug responses.
-
Data Presentation
Table 1: Summary of In Vivo Dosing of this compound in Murine Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dose | Dosing Schedule | Observed Effect |
| HT29 | Nude | Oral | 150 mg/kg | Once daily | Tumor growth inhibition |
| Colo205 | Nude | Oral | 75 mg/kg | Twice daily | Tumor growth inhibition |
| HCT116 | Nude | Oral | 100 mg/kg | Twice daily | Tumor growth inhibition |
| DLD1 | Nude | Oral | 100 mg/kg | Twice daily | Tumor growth inhibition |
Data extracted from a study on the Src/Abl inhibitor SKI-606, which provides examples of dosing regimens in common colon cancer xenograft models.[9]
Table 2: Pharmacokinetic Parameters of a Representative Poorly Soluble Drug in Mice
| Route | Dose (mg/kg) | t1/2 (h) | Tmax (h) |
| Intraperitoneal (IP) | 10 | 7.03 | 2 |
| Intravenous (IV) | - | - | - |
| Subcutaneous (SC) | 10 | 10.25 | 8 |
Pharmacokinetic data for a representative i-body, not this compound, illustrating typical parameters in mice.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
In a separate sterile vial, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG 400, and saline. A typical ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the this compound stock solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO in the injectable formulation should be kept as low as possible, ideally below 10%, to minimize toxicity.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation is observed, the formulation may need to be adjusted by increasing the proportion of co-solvents.
-
Prepare the formulation fresh before each use and keep it at room temperature, protected from light.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Troubleshooting logic for this compound in vivo experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. iron-chelators-target-both-proliferating-and-quiescent-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HIF-1α pathway | Abcam [abcam.com]
Adjusting VLX600 concentration for different cancer types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing VLX600 in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets mitochondrial respiration in cancer cells. It functions as an iron chelator, disrupting intracellular iron metabolism, which leads to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This disruption results in a bioenergetic catastrophe and subsequent cell death, particularly in the metabolically compromised and hypoxic regions of solid tumors. Additionally, this compound has been shown to disrupt homologous recombination (HR) DNA repair pathways by inhibiting iron-dependent histone lysine demethylases (KDMs). This dual mechanism of action makes it a promising agent, especially in combination with other therapies like PARP inhibitors and cisplatin.
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated cytotoxic effects in a variety of cancer cell lines. Published research has shown its efficacy in colon carcinoma, ovarian cancer, and neuroblastoma cell lines. Its unique mechanism of targeting quiescent and metabolically stressed cells suggests potential applications in a broad range of solid tumors.
Q3: What is the recommended starting concentration for this compound in in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cancer cell line and the specific experimental endpoint. As a starting point, a dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, concentrations ranging from 200 nM to 10 µM have been used. For initial experiments, a range of 1 µM to 10 µM is often a reasonable starting point for many cancer cell lines.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C and protected from light. When preparing working concentrations for cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values should be used as a reference to guide the design of your experiments.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colon Carcinoma | HCT116 (Spheroids) | 10 | [1] |
| HCT116 | Varies | [1] | |
| HT29 | Varies | [1] | |
| SW620 | Varies | [1] | |
| HT8 | Varies | [1] | |
| DLD | Varies | [1] | |
| RKO | Varies | [1] | |
| Neuroblastoma | Sk-N-AS | ~4 | [2] |
| SH-SY5Y | ~4.5 | [2] | |
| CHP-212 | ~3.5 | [2] | |
| Sk-N-BE(2) | ~3 | [2] | |
| IMR-32 | ~3.5 | [2] |
Note: "Varies" indicates that while the study showed sensitivity, a specific IC50 value was not provided in the referenced abstract.
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of this compound on a specific cancer cell line.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
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Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to assess the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guide
Issue: this compound Precipitation in Cell Culture Medium
-
Possible Cause: this compound has limited solubility in aqueous solutions. The concentration of this compound may be too high, or the final DMSO concentration may be insufficient to keep it in solution.
-
Solution:
-
Ensure your this compound stock solution in DMSO is fully dissolved before diluting it in the cell culture medium. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
When preparing working concentrations, perform serial dilutions and add the this compound solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
Avoid preparing large volumes of diluted this compound in medium long before use, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
-
If precipitation persists, consider using a slightly higher, yet non-toxic, concentration of DMSO in your final culture medium (e.g., up to 0.5%), ensuring you have an appropriate vehicle control.
-
Issue: Inconsistent IC50 Values Between Experiments
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Solution:
-
Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase. Avoid using cells that are over-confluent or have a high passage number, as their characteristics can change over time.
-
Seeding Density: Ensure a consistent and even seeding density of cells across all wells and plates. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Incubation Time: Use a precise and consistent incubation time for drug treatment and for the final assay steps (e.g., MTT incubation).
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and properly stored.
-
Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate, leading to changes in compound concentration. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or medium to create a humidity barrier.
-
Issue: High Background in Apoptosis or Cell Cycle Assays
-
Possible Cause: Improper cell handling or staining procedures can lead to high background signal.
-
Solution:
-
Gentle Cell Handling: During harvesting and washing steps, handle the cells gently to avoid mechanical damage that can lead to membrane rupture and non-specific staining.
-
Complete Washing: Ensure complete removal of medium and trypsin by thoroughly washing the cells with PBS as described in the protocols.
-
Proper Fixation: For cell cycle analysis, ensure proper fixation with cold ethanol. Clumping of cells during fixation can lead to uneven staining.
-
RNase Treatment: For cell cycle analysis using PI, ensure that RNase A is included in the staining solution to eliminate staining of double-stranded RNA.
-
Compensation Settings: For apoptosis assays using flow cytometry, ensure proper compensation settings are established using single-stained controls (Annexin V only and PI only) to correct for spectral overlap.
-
Mandatory Visualizations
Caption: this compound inhibits mitochondrial respiration by chelating iron, disrupting the ETC.
Caption: this compound disrupts homologous recombination by inhibiting iron-dependent KDMs.
Caption: A general experimental workflow for characterizing the effects of this compound.
References
Troubleshooting inconsistent results with VLX600
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with VLX600.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel iron chelator. Its primary mechanism of action involves interfering with intracellular iron metabolism, which leads to the inhibition of mitochondrial respiration.[1] This disruption of mitochondrial function results in a bioenergetic catastrophe and subsequent cell death in tumor cells.
Q2: How should this compound be stored and handled?
This compound is a powder that is soluble in DMSO. For optimal stability, it should be stored at -20°C. After reconstitution in DMSO, it is recommended to create aliquots and freeze them at -20°C. Stock solutions prepared in this manner are stable for up to six months.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in cell-based assays are a common challenge. The following sections provide guidance on potential sources of variability when working with this compound and strategies for mitigation.
Problem 1: High variability in cell viability or cytotoxicity assays.
High variability between replicate wells or experiments can obscure the true effect of this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly and use a consistent seeding technique across all plates. |
| Edge Effects | To minimize evaporation and temperature fluctuations on the outer wells of a microplate, consider not using the outermost wells for experimental data points. Fill these wells with sterile PBS or media instead. |
| Cell Line Instability | High-passage number cell lines can exhibit genetic drift, leading to altered drug sensitivity. Use low-passage cells and perform regular cell line authentication. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization in DMSO before further dilution in culture media. |
| Variable Incubation Times | Use a precise timer for all incubation steps and process plates in a consistent order. |
Problem 2: Lower than expected potency or lack of cellular response.
Observing a weaker-than-expected effect of this compound can be due to several factors related to the compound's stability and the experimental conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| This compound Degradation | As a powder, this compound should be stored at -20°C. After reconstitution in DMSO, aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Precipitation in Media | This compound is soluble in DMSO. When diluting into aqueous culture media, ensure the final DMSO concentration is compatible with your cell line and does not cause precipitation. Visually inspect for precipitates after dilution. |
| Suboptimal Cell Health | Unhealthy cells may not respond robustly to treatment. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| High Serum Concentration | Components in fetal bovine serum (FBS) can bind to and sequester compounds, reducing their effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line. |
| Cellular Resistance Mechanisms | Some cell lines may have intrinsic or acquired resistance mechanisms. Verify the expression of relevant targets and consider using a positive control compound known to induce mitochondrial dysfunction. |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity in Cell Culture
This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cancer cell lines using a colorimetric viability assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: this compound chelates intracellular iron, inhibiting mitochondrial respiration and leading to cell death.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to identify and resolve sources of experimental inconsistency.
References
Validation & Comparative
VLX600 Versus Other Iron Chelators in Oncology: A Comparative Guide
In the landscape of oncology research, targeting the metabolic vulnerabilities of cancer cells has emerged as a promising therapeutic strategy. One such vulnerability is the increased reliance of cancer cells on iron for proliferation and survival. This has led to the development and investigation of various iron chelators as potential anti-cancer agents. This guide provides a detailed comparison of VLX600, a novel iron chelator, with other established iron chelators such as Deferoxamine (DFO), Deferasirox (DFX), and Deferiprone (DFP), focusing on their performance in oncological applications, supported by experimental data.
Introduction to Iron Chelation in Oncology
Cancer cells exhibit an elevated requirement for iron compared to their normal counterparts, a phenomenon often referred to as "iron addiction"[1]. Iron is an essential cofactor for numerous enzymes involved in critical cellular processes, including DNA synthesis and repair, and cellular respiration. By sequestering intracellular iron, iron chelators can disrupt these processes, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth[1][2]. This guide will delve into the specifics of this compound and compare its anti-cancer properties with those of DFO, DFX, and DFP.
Mechanism of Action
This compound is a novel, orally available small molecule that acts as an iron chelator. Its primary mechanism of action involves the inhibition of mitochondrial respiration, leading to a bioenergetic catastrophe and subsequent cell death in cancer cells[2][3]. This compound is particularly effective against quiescent cells found in the poorly vascularized, nutrient-deprived regions of solid tumors, which are often resistant to conventional chemotherapies[3][4]. By chelating iron within the mitochondria, this compound disrupts the function of iron-sulfur cluster-containing proteins in the electron transport chain, leading to decreased oxygen consumption and ATP production[2][3]. This, in turn, induces a metabolic shift towards glycolysis, a process regulated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α)[5].
Deferoxamine (DFO) is a well-established iron chelator administered parenterally. It has a high affinity for ferric iron and has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines[6][7]. Its anti-tumor activity is primarily attributed to the depletion of the intracellular labile iron pool, which is crucial for the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis.
Deferasirox (DFX) is an orally active iron chelator that has demonstrated anti-proliferative and pro-apoptotic effects in a range of malignancies[8]. DFX can also sensitize cancer cells to conventional chemotherapy and radiotherapy[9]. Its mechanism involves the depletion of intracellular iron, leading to cell cycle arrest and the induction of apoptosis.
Deferiprone (DFP) is another orally available iron chelator that can penetrate the blood-brain barrier. It has shown efficacy in targeting cancer stem cells by inhibiting mitochondrial metabolism and inducing the production of reactive oxygen species (ROS)[10].
References
- 1. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pilot Study of Deferoxamine Before and During Myeloablative Allogeneic Stem Cell Transplantation for Patients with Myelodysplatic Syndrome and Iron Overload | Dana-Farber Cancer Institute [dana-farber.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-analytic review of the clinical effectiveness of oral deferiprone (L1) - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to VLX600 and Other Oxidative Phosphorylation (OXPHOS) Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Specifically, the inhibition of oxidative phosphorylation (OXPHOS), the primary energy-generating pathway in mitochondria, is a focal point of research for its potential to selectively eliminate cancer cells. This guide provides an objective comparison of VLX600, a novel iron chelator with OXPHOS-inhibiting properties, against other prominent OXPHOS inhibitors: IACS-010759, Devimistat, and the repurposed diabetic drug, Metformin. This comparison is supported by experimental data on their mechanisms of action, efficacy in preclinical models, and detailed experimental protocols.
Mechanism of Action and Cellular Effects
The four compounds, while all impacting mitochondrial respiration, achieve this through distinct mechanisms, leading to varied downstream cellular consequences.
This compound acts as an iron chelator, interfering with intracellular iron metabolism. This disruption of iron homeostasis directly impacts the function of iron-sulfur cluster-containing proteins within the electron transport chain, leading to an inhibition of mitochondrial respiration and a subsequent bioenergetic crisis in cancer cells.[1][2] This mechanism is particularly effective in the nutrient-deprived and hypoxic microenvironment of solid tumors.[3][4]
IACS-010759 is a potent and highly selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5][6] By directly blocking the first step of OXPHOS, IACS-010759 rapidly depletes cellular ATP levels and induces apoptosis in cancer cells that are heavily reliant on mitochondrial respiration.[5][7]
Devimistat (CPI-613) , a lipoate analog, targets key enzymes within the tricarboxylic acid (TCA) cycle, specifically pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[8][9][10] By inhibiting these enzymes, Devimistat disrupts the flow of metabolites into the electron transport chain, thereby crippling mitochondrial energy production.[10][11]
Metformin , a widely prescribed anti-diabetic medication, also inhibits Complex I of the electron transport chain, albeit with lower potency than IACS-010759.[12][13][14] Its anticancer effects are multifaceted, involving both direct energetic stress on cancer cells and indirect systemic effects, such as the reduction of circulating insulin levels.[12][14][15]
Comparative Performance Data
The following table summarizes the in vitro efficacy of this compound, IACS-010759, Devimistat, and Metformin across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Cancer Cell Line | IC50 | Reference |
| This compound | Ovarian Cancer (OVCAR-8) | Synergizes with Olaparib | [16] |
| Ovarian Cancer (PEO14) | Synergizes with Olaparib | [16] | |
| Ovarian Cancer (OV90) | Synergizes with Olaparib | [16] | |
| IACS-010759 | T-ALL Cell Lines (e.g., Jurkat, MOLT-4) | 0.1 - 10 nM | [7] |
| Primary T-ALL Cells | 13 - 60 nM | [7] | |
| Chronic Lymphocytic Leukemia (CLL) | Potent Inhibition | [5] | |
| Devimistat | Biliary Tract Cancer (TFK-1) | ~100 µM (alone) | [11] |
| Biliary Tract Cancer (RCB1292) | ~100 µM (alone) | [11] | |
| Biliary Tract Cancer (RCB1293) | ~150 µM (alone) | [11] | |
| Metformin | Colorectal Cancer (HCT116) | 2.9 - 8 mM (depending on duration) | [14] |
| Colorectal Cancer (SW620) | ~1.4 mM | [14] | |
| Breast Cancer (MCF-7) | >100 mM | [17] | |
| Breast Cancer (MDA-MB-231) | 51.4 mM | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Treat cells with various concentrations of the OXPHOS inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18][19][20][21][22]
Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the rate of oxygen consumption by cells in real-time, providing a direct assessment of mitochondrial respiration.
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Replace the growth medium with bicarbonate-free Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Place the calibrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Measure baseline OCR.
-
Sequentially inject modulators of mitochondrial function (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[23][24][25][26][27]
ATP Production Assay (Luminescence-based)
This assay quantifies the amount of ATP present in cell lysates, providing a measure of the cellular energy status.
Protocol:
-
Culture cells in a 96-well white, opaque microplate.
-
Following treatment with the OXPHOS inhibitor, lyse the cells using a provided lysis buffer to release intracellular ATP.
-
Add a luciferin/luciferase-based ATP detection reagent to each well.
-
The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[1][28][29][30][31]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by each inhibitor and a general experimental workflow for their comparison.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Devimistat - Wikipedia [en.wikipedia.org]
- 9. cornerstonepharma.com [cornerstonepharma.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Metformin: A New Inhibitor of the Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 25. agilent.com [agilent.com]
- 26. agilent.com [agilent.com]
- 27. hpst.cz [hpst.cz]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 30. ATP Assay Kit-Luminescence A550 manual | DOJINDO [dojindo.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
Validating VLX600's Effect on Mitochondrial Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VLX600's performance in modulating mitochondrial function against other established alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in evaluating this compound for their specific applications.
Introduction to this compound
This compound is a novel small molecule that has garnered interest for its anti-cancer properties, which are primarily attributed to its effect on mitochondrial function. It acts as an iron chelator, leading to the inhibition of mitochondrial respiration, specifically oxidative phosphorylation (OXPHOS). This disruption of the cell's primary energy production pathway results in a bioenergetic catastrophe and subsequent cell death, particularly in the nutrient-deprived and hypoxic microenvironment of solid tumors.
Comparison of this compound with Alternative Mitochondrial Function Modulators
To objectively assess the efficacy of this compound, its performance is compared against several other compounds known to target mitochondrial metabolism. These alternatives include direct inhibitors of the electron transport chain, inhibitors of ATP synthase, and other metabolic modulators.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its alternatives on key parameters of mitochondrial function, including cell viability (IC50), oxygen consumption rate (OCR), and cellular ATP levels. It is important to note that the data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions, cell lines, and methodologies.
Table 1: Comparison of IC50 Values
| Compound | Cell Line(s) | IC50 | Reference(s) |
| This compound | HCT 116 (colon carcinoma) | 10 µM | [1] |
| Neuroblastoma cell lines | Comparable between MYCN-amplified and non-amplified lines | [2] | |
| IACS-010759 | T-ALL cell lines | 0.1-15 nM (EC50) | [3] |
| Metformin | HCT 116 (colon cancer) | mM range | [4] |
| Devimistat (CPI-613) | Colorectal cancer cell lines | Not specified | [5] |
Table 2: Comparison of Effects on Oxygen Consumption Rate (OCR)
| Compound | Cell Line(s) | Concentration | Effect on OCR | Reference(s) |
| This compound | HCT 116 | 6 µM | ~50% decrease over 10 hours | [6] |
| IMR-32, Sk-N-BE(2) (neuroblastoma) | 200 nM, 400 nM | Reduced O2 consumption | [2] | |
| IACS-010759 | T-ALL cell lines | Dose-dependent | Striking decrease in basal and maximal OCR | [3] |
| CLL cells | 100 nM | Greatly inhibited basal OCR | [7] | |
| Metformin | HCT 116 | 0.25–1.0 mM | Inhibition of cellular oxygen consumption | [4] |
| Devimistat (CPI-613) | HCT 116 | 150 µmol/L | Strongly impaired basal and maximal respiration | [5] |
Table 3: Comparison of Effects on Cellular ATP Levels
| Compound | Cell Line(s) | Concentration | Effect on ATP Levels | Reference(s) |
| This compound | HCT 116 | Not specified | Decreased cellular ATP levels | [1] |
| IACS-010759 | T-ALL cell lines | Dose-dependent | Decrease in ATP production | [3] |
| CLL cells | 100 nM | Mean decrease from 2775 µM to 1652 µM after 24h | [7] | |
| Metformin | Prostate cancer cells | Not specified | Severe depletion in ATP (in combination with 2DG) | [8] |
| Ovarian cancer cells | 10 mM | ~60% decrease (SKOV3), ~40% decrease (hey) | [9] | |
| Devimistat (CPI-613) | Pancreatic ductal adenocarcinoma | Not specified | ATP restoration by glycolysis and fatty acid beta-oxidation | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of new studies.
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
Principle: The Seahorse XF Analyzer measures the rate of change of dissolved oxygen and pH in the medium immediately surrounding adherent cells in a microplate. These measurements are used to calculate the OCR, an indicator of mitochondrial respiration, and the ECAR, an indicator of glycolysis.
Protocol (Seahorse XF Cell Mito Stress Test):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Medium Exchange: Remove the cell culture medium from the microplate and gently wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load Injection Ports: Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A) at the desired final concentrations.
-
Calibrate and Run Assay: Place the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.
Measurement of Cellular ATP Levels
Principle: Luciferase-based ATP assays are highly sensitive methods for quantifying ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.
Protocol (Luciferase-Based ATP Assay):
-
Cell Culture: Culture cells in a white-walled multi-well plate suitable for luminescence measurements.
-
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
-
Reagent Preparation: Prepare the luciferase-luciferin reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase-luciferin reagent to each well containing the cell lysate.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to determine the ATP concentration in the experimental samples.
Assessment of Autophagy and Mitophagy
Principle of Autophagy Detection (LC3-II Western Blot): During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy.
Protocol (LC3-II Western Blot):
-
Cell Treatment: Treat cells with this compound or other compounds for the desired time. Include a negative control and a positive control (e.g., rapamycin).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Principle of Mitophagy Detection (mt-Keima): mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, it excites at 440 nm. When mitochondria are engulfed by lysosomes during mitophagy, the acidic environment (pH ~4.5) causes a shift in the excitation peak to 586 nm. The ratio of 586 nm to 440 nm excitation is used to quantify mitophagy.
Protocol (mt-Keima Flow Cytometry):
-
Transfection/Transduction: Transfect or transduce cells with a vector expressing mt-Keima.
-
Cell Treatment: Treat the mt-Keima expressing cells with this compound or other compounds.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Flow Cytometry: Analyze the cells using a flow cytometer equipped with lasers for 405 nm (for 440 nm excitation) and 561 nm (for 586 nm excitation) and appropriate emission filters.
-
Data Analysis: Gate on the cell population and analyze the ratio of fluorescence intensity from the 561 nm excitation to the 405 nm excitation. An increase in this ratio indicates an increase in mitophagy.
Visualizations
Signaling Pathway of this compound's Effect on Mitochondrial Function
Caption: this compound's mechanism of action on mitochondrial function.
Experimental Workflow for Assessing Mitochondrial Function
Caption: Workflow for evaluating mitochondrial modulators.
References
- 1. | BioWorld [bioworld.com]
- 2. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting cancer cell metabolism: the combination of metformin and 2-deoxyglucose induces p53-dependent apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting cancer cell metabolism: The combination of metformin and 2-Deoxyglucose regulates apoptosis in ovarian cancer cells via p38 MAPK/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for a novel, effective approach to targeting carcinoma catabolism exploiting the first-in-class, anti-cancer mitochondrial drug, CPI-613 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: A Comparative Analysis of VLX600 and Cisplatin in Ovarian Cancer
For Immediate Release
In the landscape of oncology research, the quest for potent therapeutic combinations that can overcome drug resistance and enhance treatment efficacy is paramount. This guide provides a detailed comparative analysis of the synergistic effects of two compelling anti-cancer agents: VLX600, an iron chelator and inhibitor of mitochondrial respiration, and cisplatin, a cornerstone of platinum-based chemotherapy. Drawing upon key experimental data, this document serves as a resource for researchers, scientists, and drug development professionals investigating novel cancer treatment strategies.
The synergy between this compound and cisplatin has been demonstrated to be particularly effective in ovarian cancer models. The underlying mechanism of this powerful combination lies in their complementary modes of action. Cisplatin induces DNA damage by forming intra- and inter-strand crosslinks, a type of cellular stress that is often repaired by the homologous recombination (HR) pathway.[1][2] this compound, on the other hand, has been shown to disrupt this very HR repair mechanism, effectively crippling the cancer cell's ability to recover from cisplatin-induced damage.[2] This targeted disruption of a key DNA repair pathway by this compound sensitizes cancer cells to the cytotoxic effects of cisplatin, leading to a synergistic increase in cell death.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and cisplatin has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The following tables summarize the in vitro efficacy of this compound and cisplatin, both as single agents and in combination, in the OVCAR-8 human ovarian cancer cell line.
| Drug | Cell Line | IC50 (µM) |
| Cisplatin | OVCAR-8 | ~5 |
| This compound | OVCAR-8 | ~10 |
Table 1: Single-Agent IC50 Values. The half-maximal inhibitory concentration (IC50) for cisplatin and this compound in the OVCAR-8 ovarian cancer cell line.
| Combination | Cell Line | Combination Index (CI) | Interpretation |
| This compound + Cisplatin | OVCAR-8 | < 1 | Synergistic |
Table 2: Combination Index for this compound and Cisplatin. The CI value for the combination of this compound and cisplatin in OVCAR-8 cells, indicating a synergistic relationship.[2]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability and Synergy Analysis (Colony Formation Assay & Chou-Talalay Method)
This protocol is designed to assess the long-term survival of cancer cells after treatment with this compound and cisplatin and to quantify their synergistic interaction.
-
Cell Seeding: OVCAR-8 cells are seeded in 6-well plates at a density of 500-1000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and cisplatin, both individually and in combination at a constant ratio.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with a methanol/acetic acid solution, and stained with crystal violet.
-
Colony Counting: The number of colonies (defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition relative to the untreated control. The data is then analyzed using the Chou-Talalay method with software like CompuSyn to determine the Combination Index (CI).
Mechanism of Action (Western Blotting for DNA Repair Proteins)
This protocol investigates the molecular mechanism underlying the synergy by examining the effect of this compound on the expression of key proteins involved in the homologous recombination DNA repair pathway.
-
Cell Lysis: OVCAR-8 cells are treated with this compound, cisplatin, or the combination for a specified time (e.g., 24 hours). After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against DNA repair proteins such as RAD51 and BRCA1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Synergy: Pathways and Workflows
To further elucidate the interplay between this compound and cisplatin, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound and cisplatin synergy.
Caption: Experimental workflow for synergy analysis.
References
VLX600: A Comparative Guide to its Anti-Tumor Activity in Diverse Cancer Models
For Immediate Release
This guide provides a comprehensive analysis of the anti-tumor activity of VLX600, a novel anti-cancer agent, across various preclinical models. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with alternative therapies, supported by experimental data.
Executive Summary
This compound is an iron chelator that demonstrates potent anti-tumor activity by inducing mitochondrial dysfunction.[1][2] It is particularly effective in the metabolically compromised microenvironments of solid tumors, where it targets both proliferating and quiescent cancer cells.[3][4] Preclinical studies have shown its efficacy in a range of cancer models, including colon and ovarian cancer, both as a standalone agent and in synergistic combination with standard-of-care chemotherapies.[5][6]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through two interconnected mechanisms:
-
Iron Chelation: this compound binds to intracellular iron, depleting the iron stores essential for various cellular processes, including mitochondrial respiration.[1][2]
-
Mitochondrial Dysfunction: By disrupting iron homeostasis, this compound impairs oxidative phosphorylation (OXPHOS) in cancer cells. This leads to a bioenergetic catastrophe, particularly in the nutrient-deprived and hypoxic core of solid tumors, ultimately resulting in cancer cell death.[1][7]
Recent studies have further elucidated that by chelating iron, this compound can also inhibit iron-dependent histone lysine demethylases (KDMs). This disruption of KDM function impairs homologous recombination (HR) DNA repair, sensitizing cancer cells to PARP inhibitors and platinum-based chemotherapies.[5][6]
In Vitro Anti-Tumor Activity
This compound has demonstrated significant cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its efficacy in both traditional 2D monolayer cultures and more physiologically relevant 3D tumor spheroid models.
| Cell Line | Cancer Type | Model | IC50 (µM) | Reference |
| This compound | ||||
| HCT116 | Colon Carcinoma | Monolayer | ~2-5 | [4] |
| HT29 | Colon Carcinoma | Monolayer | ~5-10 | [4] |
| A549 | Lung Carcinoma | Monolayer | 0.51 | [1] |
| HeLa | Cervical Cancer | Monolayer | 0.039 | [1] |
| Comparative Agents | ||||
| Oxaliplatin | Colon Carcinoma | Monolayer | Varies | [8] |
| Irinotecan | Colon Carcinoma | Monolayer | Varies | [8] |
In Vivo Anti-Tumor Efficacy
Studies using animal models, particularly xenografts where human tumor cells are implanted into immunodeficient mice, have corroborated the in vitro findings. This compound has been shown to significantly inhibit tumor growth as a single agent and in combination with other chemotherapeutics.
| Cancer Model | Treatment | Dosage & Schedule | Tumor Growth Inhibition | Reference |
| Colon Cancer Xenograft (SW-480) | Valproate | 200 mg/kg, daily | Substantial depression of tumor growth | [9] |
| Colon Cancer Xenograft (generic) | COX-2 & 5-LOX inhibitors | Not Specified | Further inhibition of tumor growth compared to single agents | [10] |
| Colon Carcinoma (MC-38) | VEGI | Not Specified | Complete suppression of tumor growth | [11] |
Synergistic Combinations
A key strength of this compound is its ability to enhance the efficacy of existing anti-cancer drugs. This synergistic effect has been observed in various cancer types, offering promising new avenues for combination therapies.
-
With PARP Inhibitors and Cisplatin in Ovarian Cancer: this compound has been shown to synergize with PARP inhibitors (PARPis) and cisplatin in ovarian cancer cells.[5][6] This is attributed to its ability to disrupt homologous recombination repair, a key mechanism of resistance to these agents.[5][12]
-
With Chemotherapy in Colon Cancer: In colon cancer models, this compound has demonstrated synergistic or additive effects when combined with irinotecan and oxaliplatin.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Preparation: Culture human cancer cell lines in appropriate media and conditions. For experiments, prepare a single-cell suspension.
-
Cell Seeding: Seed a predetermined number of cells per well in 96-well plates.
-
Drug Treatment: After cell attachment (for adherent cells), add serial dilutions of this compound or comparative agents to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin) to determine the percentage of viable cells in each well.
-
Data Analysis: Plot cell viability against drug concentration and determine the IC50 value using non-linear regression analysis.[8]
Clonogenic Assay
-
Cell Seeding: Plate a low density of single cells in 6-well plates to allow for individual colony formation.[13]
-
Treatment: Treat the cells with this compound or other cytotoxic agents for a defined period.[14]
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony growth.[14]
-
Fixation and Staining: Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with a dye such as crystal violet.[15]
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.[13]
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice.[9]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound, comparative drugs, or vehicle according to the specified dosage and schedule (e.g., intraperitoneal injection).[9]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition as a percentage relative to the control group at the end of the study.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Workflow for in vivo xenograft tumor model studies.
References
- 1. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mb.cision.com [mb.cision.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproate inhibits colon cancer growth through cell cycle modification in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of 5-LOX and COX-2 suppresses colon cancer formation promoted by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VEGI, a novel cytokine of the tumor necrosis factor family, is an angiogenesis inhibitor that suppresses the growth of colon carcinomas in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay [en.bio-protocol.org]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
VLX600: A Novel Strategy to Induce Synthetic Lethality in HR-Proficient Cancers
A comparative analysis of the efficacy of the novel anti-cancer agent VLX600 reveals a significant therapeutic advantage in homologous recombination (HR)-proficient tumors. By inducing a state of HR deficiency, this compound sensitizes these otherwise resistant cancers to PARP inhibitors and platinum-based therapies, offering a promising new avenue for treatment.
Researchers and drug development professionals are continually seeking innovative approaches to overcome therapeutic resistance in oncology. A key challenge lies in treating tumors proficient in homologous recombination (HR), a major DNA repair pathway. These HR-proficient cancers are often resistant to treatments like PARP inhibitors, which are highly effective in HR-deficient tumors. The small molecule this compound has emerged as a promising agent that can pharmacologically induce HR deficiency, thereby creating a synthetic lethal environment when combined with PARP inhibitors or platinum chemotherapy in HR-proficient cancer cells.[1][2][3]
This guide provides a comprehensive comparison of the efficacy of this compound in HR-proficient versus HR-deficient cancers, supported by experimental data. We will delve into the molecular mechanism of this compound, present quantitative data from key preclinical studies, and provide detailed experimental protocols for the assays cited.
Mechanism of Action: Inducing HR Deficiency
This compound functions as an iron chelator.[3] This activity is central to its anti-cancer effects, as it inhibits iron-dependent histone lysine demethylases (KDMs).[2][3] KDMs play a crucial role in the DNA damage response by demethylating histones, a necessary step for the recruitment of HR repair proteins, such as RAD51, to the sites of DNA double-strand breaks. By inhibiting KDMs, this compound effectively disrupts the HR repair pathway in HR-proficient cells. This induced HR deficiency makes the cancer cells highly susceptible to agents that cause DNA damage, which would normally be repaired by a functional HR pathway.
Quantitative Analysis of this compound Efficacy
The differential efficacy of this compound in HR-proficient versus HR-deficient cancer cells has been demonstrated through various in vitro studies. The following tables summarize key quantitative data from preclinical investigations.
| Cell Line (HR Status) | Drug Combination | Concentration Range | Combination Index (CI) | Synergy/Antagonism |
| OVCAR-8 (Proficient) | This compound + Olaparib | 20-40 nM this compound, 0.5-5 µM Olaparib | < 1 | Synergistic |
| PEO14 (Proficient) | This compound + Olaparib | 20-40 nM this compound, 0.5-5 µM Olaparib | < 1 | Synergistic |
| OV90 (Proficient) | This compound + Veliparib | 20-40 nM this compound, 1-10 µM Veliparib | < 1 | Synergistic |
| PEO1 (Deficient) | This compound + Olaparib | 20-40 nM this compound, 0.5-5 µM Olaparib | > 1 | Antagonistic |
Table 1: Synergistic Effects of this compound with PARP Inhibitors in Ovarian Cancer Cell Lines. The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data shows strong synergy in HR-proficient cell lines and antagonism in the HR-deficient PEO1 cell line.
| Cell Line | Treatment | % GFP-Positive Cells (normalized to control) |
| OVCAR-8-DR-GFP | Vehicle | 100% |
| This compound (20 nM) | ~60% | |
| This compound (40 nM) | ~40% | |
| This compound (100 nM) | ~20% |
Table 2: this compound Impairs Homologous Recombination as Measured by the DR-GFP Assay. A dose-dependent decrease in the percentage of GFP-positive cells indicates the inhibition of HR-mediated DNA repair.
| Cell Line | Treatment | Mean RAD51/γ-H2AX Co-localized Foci per Cell |
| OVCAR-8 | Vehicle | ~25 |
| This compound (100 nM) | ~5 | |
| PEO1 | Vehicle | ~2 |
| This compound (100 nM) | ~2 |
Table 3: this compound Reduces RAD51 Foci Formation at Sites of DNA Damage in HR-Proficient Cells. A significant reduction in the co-localization of RAD51 and γ-H2AX (a marker of DNA double-strand breaks) is observed in HR-proficient OVCAR-8 cells, but not in HR-deficient PEO1 cells, following this compound treatment.
| Cell Line | Drug Combination | Combination Index (CI) | Synergy/Antagonism |
| OVCAR-8 | This compound + Cisplatin | < 1 | Synergistic |
| OV90 | This compound + Cisplatin | < 1 | Synergistic |
Table 4: this compound Synergizes with Cisplatin in HR-Proficient Ovarian Cancer Cells. The combination of this compound and the platinum-based chemotherapeutic agent cisplatin shows a synergistic effect in killing HR-proficient cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability and Synergy Assays
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, a PARP inhibitor (e.g., olaparib), or cisplatin, both as single agents and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.
DR-GFP Homologous Recombination Assay
-
Cell Line: Utilize a cell line engineered with a DR-GFP reporter cassette, such as OVCAR-8-DR-GFP. This reporter consists of two inactive GFP genes. HR-mediated repair of a specific DNA break induced by the I-SceI endonuclease results in a functional GFP gene.
-
Transfection: Co-transfect the cells with a plasmid expressing the I-SceI endonuclease and a control plasmid.
-
Drug Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the this compound-treated group compared to the control indicates inhibition of HR.[4][5]
Immunofluorescence for RAD51 and γ-H2AX Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with an agent that induces DNA double-strand breaks (e.g., ionizing radiation or a topoisomerase inhibitor) in the presence or absence of this compound.
-
Fixation and Permeabilization: After the desired incubation time (e.g., 6 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[6][7][8]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).[7]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against RAD51 and γ-H2AX overnight at 4°C.[6][9]
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature.[9]
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.[6]
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the number of co-localized RAD51 and γ-H2AX foci per nucleus using image analysis software such as ImageJ. A decrease in the number of co-localized foci in this compound-treated cells indicates a disruption in the recruitment of RAD51 to DNA damage sites.
Visualizing the Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflows.
Caption: Mechanism of this compound-induced HR deficiency.
Caption: Overview of the experimental workflow.
References
- 1. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Measurement of GFP and DNA Content in Fixed Cells - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Immunofluorescence Staining [bio-protocol.org]
- 7. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2.8. HRR Function by Immunofluorescence Based γH2AX-RAD51 Assay [bio-protocol.org]
Independent Validation of VLX600's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-cancer agent VLX600 with other alternatives, supported by experimental data. This compound is an iron chelator that selectively targets metabolically stressed cancer cells by disrupting mitochondrial function, leading to a bioenergetic crisis and cell death.[1][2][3] This mechanism holds promise for treating quiescent cancer cells often found in the hypoxic cores of solid tumors, which are resistant to conventional chemotherapies.[1]
Performance Comparison
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines, particularly in colon cancer and neuroblastoma. Its efficacy is pronounced in nutrient-deprived conditions, mimicking the tumor microenvironment.[1][4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. For comparison, IC50 values for other relevant anti-cancer agents are included where available.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Colon Carcinoma | HCT 116 (spheroid) | 10 | [1] |
| This compound | Colon Adenocarcinoma | HT-29 | Not specified | [1] |
| This compound | Neuroblastoma | SK-N-AS | ~0.2-0.4 | [4] |
| This compound | Neuroblastoma | SH-SY5Y | ~0.2-0.4 | [4] |
| This compound | Neuroblastoma | CHP-212 | ~0.2-0.4 | [4] |
| This compound | Neuroblastoma | SK-N-BE(2) | ~0.2-0.4 | [4] |
| This compound | Neuroblastoma | IMR-32 | ~0.2-0.4 | [4] |
| This compound | Lung Carcinoma | A549 | 0.51 | [5] |
| This compound | Ovarian Teratocarcinoma | CH1/PA-1 | 0.28 | [5] |
| This compound | Colon Adenocarcinoma | SW480 | 0.17 | [5] |
| This compound | Colon Adenocarcinoma | Colo205 | 0.039 | [5] |
| This compound | Colon Adenocarcinoma, Dukes' type C | Colo320 | 0.20 | [5] |
| This compound | Breast Adenocarcinoma | MCF-7 | 0.45 | [5] |
| Deferoxamine | Colon Cancer | Not specified | Potent inhibitor of cell growth | |
| Ciclopirox | Colon Cancer | Not specified | Potent inhibitor of cell growth | |
| Regorafenib | Colorectal Cancer | Not applicable | Approved for clinical use | |
| Irinotecan | Colorectal Cancer | Not applicable | Standard-of-care |
Note: Direct head-to-head IC50 comparisons of this compound with other iron chelators and standard chemotherapies in the same experimental settings are limited in the reviewed literature. The provided data is for contextual comparison.
Synergistic Effects
This compound has been shown to act synergistically with established chemotherapy agents, enhancing their anti-cancer effects. In preclinical models of human colon cancer xenografts, this compound demonstrated:
-
Synergy with irinotecan and oxaliplatin.[1]
-
Additive effects with 5-fluorouracil.[1]
-
Synergy with PARP inhibitors and cisplatin in ovarian cancer cells by disrupting homologous recombination repair.[6]
Validated Mechanism of Action
This compound's primary mechanism of action involves a multi-pronged attack on cancer cell metabolism and survival pathways.
Caption: this compound's dual mechanism of action.
As an iron chelator, this compound depletes the intracellular iron pool. This has two major downstream effects:
-
Inhibition of Mitochondrial Respiration: Iron is an essential cofactor for the electron transport chain complexes involved in oxidative phosphorylation (OXPHOS). By chelating iron, this compound disrupts OXPHOS, leading to a sharp decrease in cellular ATP levels and inducing a "bioenergetic catastrophe," particularly in metabolically stressed cancer cells.[1][2] This effect is more pronounced in quiescent cells within tumor spheroids, which are less reliant on glycolysis.[1]
-
Inhibition of the Wnt/β-catenin Signaling Pathway: Recent studies have revealed a critical role for iron in the canonical Wnt/β-catenin signaling pathway. Iron chelation has been shown to destabilize β-catenin, a key effector of this pathway, leading to its degradation. This inhibition of Wnt signaling can suppress the growth of cancer cells, such as colorectal cancer, that are dependent on this pathway for their proliferation and survival.
Experimental Protocols
Detailed methodologies for key experiments validating this compound's mechanism of action are provided below.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology (based on published studies):
-
Cell Culture: Human cancer cell lines (e.g., HCT 116, HT-29, various neuroblastoma lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Spheroid Formation (for 3D culture): To mimic the tumor microenvironment, cells are seeded in low-attachment plates to allow the formation of spheroids.
-
Drug Treatment: Cells (in monolayer or as spheroids) are treated with a range of concentrations of this compound or control compounds for specified durations (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
ATP Measurement: Cellular ATP levels, a marker of metabolically active cells, are quantified using a commercial ATP assay kit. A decrease in ATP levels indicates reduced cell viability.[1]
-
Resazurin-based Assay: This assay measures the metabolic activity of viable cells, which can reduce resazurin to the fluorescent resorufin. Fluorescence intensity is proportional to the number of viable cells.
-
Clonogenic Assay: Following drug treatment, cells are re-plated at low density and allowed to form colonies. The number of colonies reflects the cell's ability to proliferate and is a measure of long-term survival.
-
Caption: Experimental workflow for cell viability assays.
Mitochondrial Respiration Assay
Objective: To measure the effect of this compound on mitochondrial oxygen consumption.
Methodology (based on established techniques):
-
Cell Preparation: Cancer cells are seeded in specialized microplates suitable for extracellular flux analysis.
-
Drug Injection: A baseline oxygen consumption rate (OCR) is measured before the automated injection of this compound at various concentrations.
-
OCR Measurement: The OCR is monitored in real-time using an extracellular flux analyzer. This instrument measures the rate at which oxygen is removed from the medium by the cells.
-
Analysis: A decrease in OCR following this compound treatment indicates inhibition of mitochondrial respiration.[1]
Caption: Workflow for measuring mitochondrial oxygen consumption rate.
Conclusion
Independent studies have validated that this compound's mechanism of action centers on the induction of a bioenergetic crisis in cancer cells through the dual inhibition of mitochondrial respiration and the Wnt/β-catenin signaling pathway via iron chelation. This unique mechanism makes it particularly effective against metabolically stressed and quiescent cancer cells, a population notoriously difficult to eradicate with conventional therapies. The synergistic effects of this compound with standard chemotherapeutic agents further highlight its potential as a valuable component of combination therapies in oncology. A Phase I clinical trial has shown that this compound is reasonably well-tolerated in patients with refractory advanced solid tumors, supporting further investigation of its clinical utility.[2][3]
References
- 1. | BioWorld [bioworld.com]
- 2. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Antimicrobial Spectrum of VLX600 and Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial spectrum of the novel investigational drug VLX600 against that of several well-established antibiotics. The data presented is compiled from preclinical studies and is intended to provide an objective overview for research and drug development purposes.
Executive Summary
This compound, a compound initially investigated for its anticancer properties, has demonstrated a broad-spectrum antimicrobial activity. Its mechanism of action, centered on iron chelation, presents a novel approach to combating bacterial infections. This guide compares the in vitro efficacy of this compound against Gram-positive and Gram-negative bacteria, as well as mycobacteria, with the performance of standard-of-care antibiotics such as ciprofloxacin, amikacin, clarithromycin, and vancomycin.
Data Presentation: Antimicrobial Spectrum Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key bacterial pathogens. MIC values are presented in micrograms per milliliter (µg/mL) and represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Antimicrobial Agent | Mechanism of Action | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Mycobacterium abscessus (Mycobacterium) |
| This compound | Iron Chelation | 16[1] | 16[1] | 4[1] | 4 - 16[2][3][4][5] |
| Ciprofloxacin | DNA Gyrase/Topoisomerase IV Inhibitor | ≤1 - >8[6][7] | 0.12 - >32 | 0.25 - >256[8] | >16 |
| Amikacin | 30S Ribosomal Subunit Inhibitor | 0.5 - >64 | 1 - >64 | 0.25 - >256[9][10][11] | 1 - >64[12] |
| Clarithromycin | 50S Ribosomal Subunit Inhibitor | >64 | 0.06 - >128 | >128 | 1 - >16[13][14][15][16] |
| Vancomycin | Cell Wall Synthesis Inhibitor | Resistant | 0.5 - 2[4][17][18] | Resistant | Resistant |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimicrobial spectra.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol is a standardized method for determining the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.
a. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, or specific broth medium required for fastidious organisms like Mycobacterium abscessus (e.g., Middlebrook 7H9 broth).
-
Stock solutions of antimicrobial agents of known concentration.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[19]
b. Procedure:
-
Dispense 50 µL of sterile broth into each well of the 96-well plate.
-
Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row.
-
Perform serial twofold dilutions of the antimicrobial agent across the plate by transferring 50 µL from one well to the next. The last well serves as a growth control and contains no antimicrobial agent.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. abscessus).
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.
a. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium.
-
Stock solutions of the two antimicrobial agents (Drug A and Drug B).
-
Standardized bacterial inoculum.
b. Procedure:
-
Prepare a 96-well plate where the concentration of Drug A increases along the x-axis and the concentration of Drug B increases along the y-axis.
-
Dispense the appropriate volume of broth and varying concentrations of each drug into the wells to create a matrix of combinations.
-
Inoculate each well with the standardized bacterial suspension.
-
Include wells with each drug alone to determine their individual MICs, as well as a growth control well without any drugs.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each drug alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[19]
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and comparator antibiotics, as well as a typical experimental workflow for antimicrobial susceptibility testing.
References
- 1. ClinPGx [clinpgx.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Clarithromycin Susceptibility in Strains Belonging to the Mycobacterium abscessus Group by erm(41) and rrl Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The differential effect of clarithromycin and azithromycin on induction of macrolide resistance in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Safety Operating Guide
Proper Disposal and Handling of VLX600 for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal and handling of the chemical compound VLX600 in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Safety and Handling Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
A. Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.
B. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
-
An accessible safety shower and eye wash station should be readily available in the immediate work area[1].
C. General Handling Practices:
-
Avoid contact with skin, eyes, and clothing[1].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1].
-
Wash hands thoroughly after handling the compound[1].
-
Avoid the formation of dust and aerosols during handling[1].
II. Storage Procedures
Proper storage of this compound is essential to maintain its stability and prevent accidental exposure.
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Temperature: Store the compound as a powder at -20°C or in a solvent at -80°C[1].
-
Incompatible Materials: Store away from strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Avoid: Keep away from direct sunlight and sources of ignition[1].
III. This compound Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C17H15N7 |
| Molecular Weight | 317.35 |
| Appearance | Solid |
| Solubility | No data available |
| Odor | No data available |
| Melting/Freezing Point | No data available |
| Boiling Point/Range | No data available |
| Flash Point | No data available |
| Source: DC Chemicals Safety Data Sheet[1] |
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
A. Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and keep it away from drains, water courses, or the soil[1].
-
Clean-up: Carefully collect the spilled material. For final clean-up, use an appropriate method to avoid dust generation.
-
Disposal: Place all contaminated materials into a sealed container for disposal as hazardous waste.
B. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water[1].
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue to rinse for at least 15 minutes. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.
V. Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and spill clean-up materials, must be classified as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
Step 3: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling VLX600
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal protocols for the investigational anti-cancer agent VLX600. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety Information
This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Personnel handling this compound must be trained in handling cytotoxic compounds and familiar with the procedures outlined in this guide.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound in any form (powder or solution). The minimum required PPE includes:
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, disposable (e.g., double-gloved nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Disposable, solid-front, back-closing gown | To protect skin and clothing from contamination. |
| Respiratory Protection | Required when handling the powder form outside of a certified chemical fume hood | To prevent inhalation of the powder. |
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation (Powder) | Move the individual to fresh air. |
| Ingestion | Do not induce vomiting. |
| Spill | Small spills should be absorbed with inert material and placed in a sealed container for disposal. Large spills require specialized cleanup procedures. |
In all cases of exposure or significant spills, seek immediate medical attention and report the incident to the appropriate safety officer.
Operational Plan: Handling and Storage
Reconstitution and Dilution
This compound is typically supplied as a powder. All manipulations involving the powder form must be conducted in a certified chemical fume hood to prevent inhalation.
Detailed Protocol for Reconstitution:
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation. Assemble all necessary materials inside the chemical fume hood.
-
Solvent Selection: this compound is soluble in DMSO.
-
Reconstitution: Carefully add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Gently agitate the vial until the powder is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Storage Conditions |
| Powder | -20°C | In a tightly sealed container, protected from light. |
| Stock Solution (in DMSO) | -80°C | In small aliquots to avoid repeated freeze-thaw cycles. |
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
Experimental Protocols
The following table summarizes typical experimental conditions for this compound, based on published research.
| Cell Line | This compound Concentration | Incubation Time | Assay | Reference |
| HCT116 (human colon carcinoma) | 6 µM | Not specified | Cell viability, clonogenicity, gene expression | [1] |
| HT-29 (human colon adenocarcinoma) | Not specified | Not specified | Tumor growth in xenograft models | [1] |
| Neuroblastoma cell lines | Not specified | Not specified | Mitochondrial respiration, cell death, glycolysis | [2] |
Detailed Methodologies:
Researchers utilizing this compound have employed a variety of techniques to assess its effects on cancer cells. A common approach involves treating cancer cell lines with this compound and then evaluating cellular responses. For example, in studies with HCT116 cells, researchers assessed changes in cell viability and the ability of single cells to form colonies (clonogenicity) after treatment with this compound.[1] Gene expression analysis was also used to understand the cellular pathways affected by the compound.[1] In neuroblastoma cells, the effects of this compound on mitochondrial function were investigated by measuring oxygen consumption rates.[2]
Mechanism of Action and Signaling Pathway
This compound is an iron chelator that targets the metabolic vulnerabilities of cancer cells, particularly those in the nutrient-deprived and hypoxic cores of solid tumors.[3][4] Its primary mechanism of action involves the inhibition of mitochondrial respiration, leading to a bioenergetic crisis and subsequent cell death.[1]
Caption: Mechanism of action of this compound.
This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
